molecular formula C6H6N4 B1466015 [1,2,4]Triazolo[4,3-a]pyridin-6-amine CAS No. 1082448-58-5

[1,2,4]Triazolo[4,3-a]pyridin-6-amine

Cat. No.: B1466015
CAS No.: 1082448-58-5
M. Wt: 134.14 g/mol
InChI Key: CZIRYHGCQCRSCD-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]pyridin-6-amine is a chemical compound with the molecular formula C6H6N4 and a molecular weight of 134.14 g/mol . It belongs to the class of triazolopyridines, which are nitrogen-containing heterocyclic compounds recognized as a privileged scaffold in medicinal chemistry and drug discovery . The triazolopyridine structure is a fused bicyclic system that can act as a bi- or tri-dentate chelating ligand due to the lone electron pairs on its nitrogen atoms, making it useful in coordinating metal ions to form complexes for applications in catalysis or as sensors . While the specific 6-amine derivative is available for research, extensive scientific studies have been conducted on its closely related 3-amine isomer, 1,2,4-triazolo[4,3-a]pyridin-3-amine, highlighting the research potential of this chemical class. These studies show that the triazolopyridine core is investigated for a wide spectrum of biological activities. The scaffold has been identified as a key structural component in various therapeutic areas, including as antifungal, antibacterial, and anticonvulsant agents . Furthermore, novel derivatives have been synthesized and evaluated as potential antimalarial drugs through inhibition of falcipain-2, a key enzyme for the Plasmodium falciparum parasite . Other research explores its use as a core structure in anti-inflammatory agents, with certain derivatives showing potent inhibitory activity on the release of nitric oxide and pro-inflammatory cytokines in cellular models . The structural, spectroscopic, and optical properties of triazolopyridine amines have been thoroughly characterized using techniques like XRD, FTIR, and FT-Raman spectroscopy, providing a solid foundation for further research and development . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-1-2-6-9-8-4-10(6)3-5/h1-4H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVISZMHLQZHNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=CN2C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082448-58-5
Record name [1,2,4]triazolo[4,3-a]pyridin-6-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Triazolo[4,3-a]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. This technical guide focuses on a specific, yet underexplored isomer, [1][2][3]triazolo[4,3-a]pyridin-6-amine (CAS: 1082448-58-5) . While much of the published literature details the synthesis and properties of the isomeric 3-amino derivative, the 6-amino congener is emerging as a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics. This guide provides a comprehensive overview of the known and projected chemical properties of Triazolo[4,3-a]pyridin-6-amine, including a proposed synthetic pathway, expected physicochemical and spectral characteristics, and its burgeoning role in drug discovery.

Introduction: The Significance of the[1][2][3]Triazolo[4,3-a]pyridine Core

The fusion of a 1,2,4-triazole ring with a pyridine system gives rise to the[1][2][3]triazolo[4,3-a]pyridine bicyclic heterocycle. This scaffold has garnered significant attention in medicinal chemistry due to its versatile biological activity profile. Derivatives of this core structure have been reported to exhibit a wide range of pharmacological effects, including but not limited to:

  • Antimicrobial and antifungal activity[2]

  • Anticancer properties

  • Anti-inflammatory effects[4]

  • Central nervous system activity

The nitrogen-rich nature of the triazolopyridine system allows for a multitude of hydrogen bonding interactions and coordination with biological targets, making it an attractive scaffold for rational drug design. The specific placement of functional groups, such as the amino group in the title compound, can significantly influence the molecule's electronic properties, solubility, and target engagement.

Synthesis of Triazolo[4,3-a]pyridin-6-amine: A Proposed Pathway

Proposed Synthetic Scheme

G cluster_0 Step 1: Amination cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Cyclization A 2-Chloro-6-nitropyridine B 2-Chloro-6-aminopyridine A->B Reduction (e.g., Fe/NH4Cl or H2/Pd-C) C 2-Hydrazino-6-aminopyridine B->C Hydrazine Hydrate (Heat) D [1,2,4]Triazolo[4,3-a]pyridin-6-amine C->D Formic Acid (or Triethyl Orthoformate) (Heat)

Caption: Proposed synthetic pathway for[1][2][3]triazolo[4,3-a]pyridin-6-amine.

Step-by-Step Experimental Protocol (Proposed)

Causality Behind Experimental Choices: This proposed protocol is designed for efficiency and relies on well-established, high-yielding reactions. The choice of iron in ammonium chloride for the reduction of the nitro group is a classic, cost-effective, and scalable method that avoids the need for high-pressure hydrogenation. The subsequent nucleophilic aromatic substitution of the chloro group with hydrazine hydrate is a standard method for introducing a hydrazine moiety onto a pyridine ring. Finally, the cyclization with formic acid is a common and effective way to form the triazole ring from a hydrazinopyridine precursor.

Step 1: Synthesis of 2-Chloro-6-aminopyridine

  • To a stirred suspension of iron powder (3 equivalents) and ammonium chloride (0.5 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v), add 2-chloro-6-nitropyridine (1 equivalent).

  • Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-6-aminopyridine. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of 2-Hydrazino-6-aminopyridine

  • In a sealed reaction vessel, dissolve 2-chloro-6-aminopyridine (1 equivalent) in an excess of hydrazine hydrate (5-10 equivalents).

  • Heat the mixture to a temperature of 100-120 °C and maintain for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess hydrazine hydrate under reduced pressure.

  • The resulting residue, 2-hydrazino-6-aminopyridine, can be purified by crystallization or used directly in the next step.

Step 3: Synthesis of[1][2][3]Triazolo[4,3-a]pyridin-6-amine

  • To the crude 2-hydrazino-6-aminopyridine (1 equivalent), add an excess of formic acid (5-10 equivalents).

  • Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours.

  • Monitor the cyclization by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and carefully neutralize with a base such as saturated sodium bicarbonate solution.

  • The product may precipitate out of the solution upon neutralization. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude[1][2][3]triazolo[4,3-a]pyridin-6-amine can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Physicochemical and Spectral Properties

Direct experimental data for[1][2][3]triazolo[4,3-a]pyridin-6-amine is scarce. However, based on its structure and data from its 3-amino isomer, the following properties can be anticipated.

PropertyExpected Value / Characteristics
Molecular Formula C₆H₆N₄
Molecular Weight 134.14 g/mol
Appearance Likely a crystalline solid, possibly off-white to pale yellow. The 3-amino isomer is described as forming orange crystals[5].
Melting Point Expected to be a relatively high melting solid due to its planar, aromatic structure and potential for intermolecular hydrogen bonding. For comparison, the 3-amino isomer has a melting point of 226-232 °C[6].
Solubility Expected to have limited solubility in non-polar organic solvents and moderate solubility in polar protic solvents like methanol and ethanol, particularly with heating. Solubility in water is likely to be low.
pKa The presence of the amino group and the triazole and pyridine nitrogen atoms will impart basic character. The exact pKa values would require experimental determination.
Spectral Analysis (Anticipated)

The following spectral characteristics are predicted for[1][2][3]triazolo[4,3-a]pyridin-6-amine.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing triazole ring. A singlet for the triazole proton is also expected.

¹³C NMR Spectroscopy: The carbon NMR will display six distinct signals corresponding to the six carbon atoms in the bicyclic system. The chemical shifts will reflect the electronic environment of each carbon.

Infrared (IR) Spectroscopy: Key expected IR absorption bands include:

  • N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹).

  • C=N and C=C stretching vibrations of the aromatic rings (in the 1500-1650 cm⁻¹ region).

  • N-N stretching of the triazole ring.

  • C-H stretching of the aromatic protons (above 3000 cm⁻¹). A detailed analysis of the IR and Raman spectra of the 3-amino isomer has been published and can serve as a valuable reference[4][7].

Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 134. Fragmentation patterns would likely involve the loss of small molecules such as HCN or N₂ from the heterocyclic core.

Chemical Reactivity

The chemical reactivity of[1][2][3]triazolo[4,3-a]pyridin-6-amine is dictated by the interplay of the electron-rich amino group and the electron-deficient triazole and pyridine rings.

G A This compound Amino Group (Nucleophilic Center) Pyridine Ring (Electrophilic Aromatic Substitution) Triazole Ring (Generally stable, can undergo N-alkylation) B Acylation / Sulfonylation A:f1->B C Diazotization A:f1->C D Electrophilic Aromatic Substitution (e.g., Halogenation) A:f2->D E N-Alkylation A:f3->E

Caption: Key reactive sites of[1][2][3]triazolo[4,3-a]pyridin-6-amine.

  • Amino Group Reactivity: The primary amino group at the 6-position is expected to be the most reactive site for nucleophilic reactions. It can readily undergo acylation, sulfonylation, and alkylation.

  • Diazotization: The amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles, providing a route to a wide range of 6-substituted derivatives.

  • Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution. However, the activating effect of the amino group may allow for substitution at positions ortho and para to it, although harsh conditions may be required.

  • N-Alkylation: The nitrogen atoms of the triazole ring can potentially undergo alkylation, leading to the formation of quaternary salts.

Applications in Drug Discovery

The[1][2][3]triazolo[4,3-a]pyridine scaffold is of significant interest in drug discovery. While direct biological activity data for the 6-amino isomer is not widely reported, its use as a key intermediate in the synthesis of potent therapeutic agents highlights its importance.

A notable application of[1][2][3]triazolo[4,3-a]pyridin-6-amine is as a starting material in the synthesis of NLRP3 inflammasome modulators . The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system. Its dysregulation is implicated in a variety of inflammatory diseases, including autoimmune disorders, metabolic diseases, and neurodegenerative conditions. The development of small molecule inhibitors of the NLRP3 inflammasome is therefore a major focus of current drug discovery efforts.

A recent patent application describes the use of[1][2][3]triazolo[4,3-a]pyridin-6-amine in the preparation of novel 4-amino-6-oxo-pyridazine derivatives that act as NLRP3 modulators. This underscores the value of the 6-amino-triazolopyridine scaffold as a key building block for accessing complex and biologically active molecules.

Conclusion

[1][2][3]Triazolo[4,3-a]pyridin-6-amine is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Although detailed experimental data for this specific isomer is not yet abundant in the public domain, its chemical properties can be reasonably predicted based on the well-understood chemistry of the triazolopyridine ring system and related isomers. The proposed synthetic route provides a practical approach for its preparation, opening the door for further exploration of its reactivity and biological activity. Its demonstrated utility as a precursor to potent NLRP3 inflammasome modulators confirms its status as a molecule of interest for the development of next-generation therapeutics. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is highly warranted.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Retrieved from [Link][1]

  • A mild, efficient and operationally simple one-pot synthesis of substituted[1][2][3]triazolo[4,3-a]pyridines at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes has been developed. This functional group tolerant and atom-economic method provides facile access to synthetic. (n.d.). A facile and practical one-pot synthesis of[1][2][3]triazolo[4,3-a]pyridines. RSC Publishing. Retrieved from [Link][2]

  • CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents. (n.d.).
  • EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them - Google Patents. (n.d.).
  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents. (n.d.).
  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024, February 18). MDPI. Retrieved from [Link]

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (n.d.). MDPI. Retrieved from [Link]

  • The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. (n.d.). Retrieved from [Link]

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link][4]

  • 3-Amino-(1,2,4)triazolo(4,3-a)pyridine | C6H6N4 | CID 253286. (n.d.). PubChem. Retrieved from [Link]

  • A Facile Synthesis of Amide Derivatives of[1][2][3]Triazolo[4,3-a]pyridine. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents. (n.d.).
  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3- a]pyridine-3-amine. (2022, January 22). PubMed. Retrieved from [Link]

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (n.d.). MDPI. Retrieved from [Link][7]

Sources

Biological activity ofTriazolo[4,3-a]pyridin-6-amine scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of the Triazolo[4,3-a]pyridine Scaffold

Authored by a Senior Application Scientist

The[1][2][3]triazolo[4,3-a]pyridine system represents a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry. Its rigid, planar structure and the presence of multiple nitrogen atoms make it an ideal "privileged scaffold." This core structure serves as a versatile template for designing molecules with a wide range of biological activities, capable of interacting with various biological targets through hydrogen bonding, pi-pi stacking, and other non-covalent interactions. This guide provides an in-depth exploration of the diverse biological activities associated with derivatives of the triazolo[4,3-a]pyridine scaffold, focusing on their therapeutic potential in oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity: A Multi-pronged Approach to Oncology

Derivatives of the triazolo[4,3-a]pyridine scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[2][4]

Inhibition of Key Oncogenic Kinases

Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The triazolopyridine scaffold has proven to be an effective framework for developing potent kinase inhibitors.

  • c-Met Kinase Inhibition: The c-Met proto-oncogene is often overexpressed in hepatocellular carcinoma. A novel series of triazolotriazines featuring the core scaffold demonstrated potent inhibition of the c-Met kinase. Specifically, the compound 4-{3-[(Pyridin-4-ylmethyl)amino]-[1][2][3]triazolo[4,3-b][1][2][3]triazin-6-yl}phenol (Compound 12g) exhibited an IC50 of 0.052 µM against c-Met kinase and showed greater potency on HepG2 cells than the known inhibitor, crizotinib.[5] This highlights the scaffold's utility in targeting specific oncogenic drivers.

  • MAPK-Interacting Kinase (MNK) Inhibition: Pyrazolo[3,4-b]pyridine derivatives have been identified as inhibitors of MNK1 and MNK2, kinases involved in the phosphorylation of eIF4E, a key factor in protein synthesis and cell proliferation. One hit compound, EB1, showed selective inhibition of MNK1 with an IC50 of 0.69 µM.[6]

  • Bruton's Tyrosine Kinase (BTK) Inhibition: Certain tricyclic pyrazolo[4,3-e][1][2][3]triazines fused with a tetrazole ring have been shown to limit cell viability by inhibiting Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways implicated in certain leukemias and lymphomas.[7]

Modulation of the Immune Checkpoint PD-1/PD-L1

A groundbreaking application of this scaffold is in the development of small-molecule inhibitors for the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction, a major immune checkpoint pathway that cancer cells exploit to evade the immune system.

A novel series of[1][2][3]triazolo[4,3-a]pyridines were designed as potent inhibitors of this interaction.[3] Compound A22 from this series demonstrated an IC50 of 92.3 nM in a homogenous time-resolved fluorescence (HTRF) assay.[3] Furthermore, this compound was shown to elevate interferon-γ (IFN-γ) production in a co-culture model, indicating a restoration of T-cell activity against cancer cells.[3]

Visualizing the PD-1/PD-L1 Inhibition Pathway

PD1_pathway cluster_tcell T-Cell cluster_tumor Tumor Cell TCell Activated T-Cell PD1 PD-1 Receptor ImmuneResponse Anti-tumor Immune Response TCell->ImmuneResponse Enables PDL1 PD-L1 PD1->PDL1 Binding leads to T-Cell Exhaustion Tumor Tumor Cell Inhibitor Triazolo[4,3-a]pyridine Inhibitor (A22) Inhibitor->PDL1 Blocks Interaction

Caption: Inhibition of the PD-1/PD-L1 interaction by a triazolopyridine derivative.

Cytotoxic Activity Across Diverse Cancer Cell Lines

Derivatives built upon this scaffold have demonstrated broad-spectrum cytotoxic activity against various human cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyridopyrazolo-triazine (5a)MCF-7 (Breast)3.89[8]
Pyridopyrazolo-triazine (6a)HCT-116 (Colon)12.58[8]
Pyridopyrazolo-triazine (6a)MCF-7 (Breast)11.71[8]
Pyrazolo[3,4-b]pyridine (8c)NCI-60 Panel (Avg)1.33[9]
Triazolotriazine (12g)HepG2 (Hepatocellular)3.06[5]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of novel triazolopyridine derivatives on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂. The duration is cell-line dependent and should be optimized to allow for sufficient cell growth in the control wells.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antibacterial Activity: Combating Microbial Resistance

The rise of antimicrobial resistance necessitates the development of new classes of antibacterial agents. The triazolo[4,3-a]pyridine scaffold and its related isosteres, such as triazolo[4,3-a]pyrazine, have emerged as promising candidates.[10][11]

Spectrum of Activity

These compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[10] Studies have synthesized and evaluated series of these derivatives, identifying compounds with moderate to good antibacterial activities.[11]

For instance, a series of novel triazolo[4,3-a]pyrazine derivatives were tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[11] One particular compound, designated 2e, showed superior activity, with Minimum Inhibitory Concentration (MIC) values comparable to the first-line antibiotic ampicillin.[1][11]

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
Compound 2e3216[11]
Ampicillin(comparable)(comparable)[11]
Experimental Protocol: Microbroth Dilution for MIC Determination

This method is the gold standard for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus or E. coli) overnight in an appropriate broth medium. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.

  • Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Visualizing the Antibacterial Testing Workflow

MIC_Workflow A Prepare Bacterial Inoculum (~5x10^5 CFU/mL) C Inoculate Wells with Bacteria A->C B Prepare 2-fold Serial Dilutions of Test Compound in 96-well Plate B->C D Incubate Plate (16-20h at 37°C) C->D E Read Results Visually (Check for Turbidity) D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Fused pyrimidine derivatives, including those with a triazole ring, exhibit a wide range of pharmacological properties, including anti-inflammatory effects.[12][13]

Mechanism of Action

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key inflammatory mediators such as prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), and various interleukins.[13]

In Vivo Efficacy

The carrageenan-induced paw edema model in rats is a standard acute inflammation assay used to evaluate novel anti-inflammatory agents. In one study, several pyrazolo[4,3-g]pteridine derivatives were synthesized and evaluated using this model.[14] Two derivatives, 7f and 8b, along with compound 11, demonstrated anti-inflammatory activity comparable to the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin.[14]

Synthesis and Structure-Activity Relationships

The versatility of the triazolo[4,3-a]pyridine scaffold stems from its accessible synthesis and the ease with which its structure can be modified to optimize biological activity.

General Synthesis Outline

A common synthetic route involves the cyclization of a precursor molecule. For example, a series of novel triazolo[4,3-a]pyrazine derivatives were synthesized from 2-hydrazinopyrazines.[1] This approach allows for the introduction of various substituents on the core scaffold, enabling the exploration of structure-activity relationships (SAR).

Visualizing a General Synthesis Workflow

Synthesis_Workflow Start Starting Material (e.g., 2-Hydrazinopyridine) Reaction Cyclization Reaction (Heat, Catalyst) Start->Reaction Reagent + Reagent (e.g., Carboxylic Acid Derivative) Reagent->Reaction Product Triazolo[4,3-a]pyridine Derivative Reaction->Product

Caption: A generalized synthetic pathway to triazolopyridine derivatives.

Conclusion and Future Perspectives

The Triazolo[4,3-a]pyridin-6-amine scaffold and its related isosteres are privileged structures in drug discovery, demonstrating a remarkable breadth of biological activity. Their potential as anticancer agents is particularly noteworthy, with derivatives showing efficacy as kinase inhibitors, immune checkpoint modulators, and broad-spectrum cytotoxic agents. Furthermore, their demonstrated antibacterial and anti-inflammatory properties highlight their versatility.

Future research should focus on optimizing the scaffold for enhanced potency and selectivity against specific targets. Elucidating detailed mechanisms of action, particularly for their anticancer effects, will be crucial. The development of derivatives with improved pharmacokinetic and safety profiles will be essential for translating these promising preclinical findings into clinically effective therapeutics.

References

  • Hu, Z., Dong, H., Si, Z., Zhao, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7876. [Link]

  • Triazolo-Pyridine Derivatives: Synthesis, Characterization and Biological Evaluation. (2023). ResearchGate. [Link]

  • Triazolopyridine derivatives as antibacterial agents. (2006).
  • Sun, H., et al. (2019). Discovery of[1][2][3]Triazolo[4,3-a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry, 62(9), 4791-4805. [Link]

  • Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. (2024). Journal of Fluorescence. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives. (2023). PubMed. [Link]

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (2022). MDPI. [Link]

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The Triazolo[4,3-a]pyridine Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thetriazolo[4,3-a]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities and synthetic accessibility. This bicyclic scaffold, consisting of a triazole ring fused to a pyridine ring, serves as a crucial pharmacophore in a variety of therapeutic agents. Its rigid structure and the presence of multiple nitrogen atoms allow for diverse substitution patterns, enabling fine-tuning of physicochemical properties and biological targets. This guide provides a comprehensive overview of the triazolo[4,3-a]pyridine core, encompassing its synthesis, structure-activity relationships (SAR), and applications in drug discovery, with a focus on its role in the development of anticancer, antibacterial, and immunomodulatory agents. Detailed experimental protocols and visual representations of key concepts are included to provide a practical resource for researchers in the field.

Introduction: The Rise of a Privileged Scaffold

Nitrogen-containing heterocycles are fundamental building blocks in the vast majority of pharmaceuticals. Among these, fused heterocyclic systems are of particular interest as they offer a rigid framework that can orient substituents in a well-defined three-dimensional space, leading to high-affinity interactions with biological targets. Thetriazolo[4,3-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, a concept that describes molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.

The unique electronic distribution and hydrogen bonding capabilities imparted by the triazole and pyridine rings contribute to the diverse pharmacological profile of its derivatives. This guide will delve into the key aspects of the triazolo[4,3-a]pyridine core, providing insights into its synthetic utility and its role in the development of novel therapeutics.

Synthetic Strategies for the Triazolo[4,3-a]pyridine Core

The construction of the triazolo[4,3-a]pyridine scaffold can be achieved through several synthetic routes, offering flexibility in accessing a wide range of derivatives. The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials.

One-Pot Oxidative Cyclization

A highly efficient and atom-economical approach to substitutedtriazolo[4,3-a]pyridines involves the one-pot reaction of 2-hydrazinopyridine with various aldehydes. This method is advantageous due to its operational simplicity and use of readily available starting materials.

G 2-Hydrazinopyridine 2-Hydrazinopyridine Intermediate Hydrazone Intermediate 2-Hydrazinopyridine->Intermediate Aldehyde Aldehyde Aldehyde->Intermediate Oxidant Oxidant Product [1,2,4]Triazolo[4,3-a]pyridine Oxidant->Product Intermediate->Product

Caption: One-pot synthesis oftriazolo[4,3-a]pyridines.

Experimental Protocol: One-Pot Synthesis of 3-Aryl-triazolo[4,3-a]pyridines

  • To a solution of 2-hydrazinopyridine (1.0 mmol) in ethanol (10 mL), add the desired aromatic aldehyde (1.0 mmol).

  • Stir the mixture at room temperature for 30 minutes to form the corresponding hydrazone intermediate.

  • Add an oxidizing agent, such as sodium hypochlorite, dropwise to the reaction mixture.

  • Continue stirring at room temperature for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by extraction and purified by column chromatography or recrystallization.

Palladium-Catalyzed Synthesis

A versatile method for the synthesis oftriazolo[4,3-a]pyridines involves a palladium-catalyzed cross-coupling reaction between 2-chloropyridine and a hydrazide, followed by a microwave-assisted dehydration. This approach allows for the introduction of a wide variety of substituents at the 3-position of the triazolo[4,3-a]pyridine core.

G 2-Chloropyridine 2-Chloropyridine Coupling Cross-Coupling 2-Chloropyridine->Coupling Hydrazide Hydrazide Hydrazide->Coupling Pd_Catalyst Pd Catalyst Pd_Catalyst->Coupling Microwave Microwave Dehydration Dehydration Microwave->Dehydration Product [1,2,4]Triazolo[4,3-a]pyridine Coupling->Dehydration Dehydration->Product

Caption: Palladium-catalyzed synthesis oftriazolo[4,3-a]pyridines.

Experimental Protocol: Palladium-Catalyzed Synthesis of 3-Substituted-triazolo[4,3-a]pyridines

  • In a microwave-safe vial, combine 2-chloropyridine (1.0 mmol), the desired hydrazide (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)2, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs2CO3, 2.0 mmol) in a suitable solvent (e.g., toluene, 5 mL).

  • Seal the vial and heat the mixture in a microwave reactor at 120 °C for 1 hour.

  • After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • To the crude intermediate, add acetic acid (5 mL) and heat in the microwave reactor at 150 °C for 30 minutes to effect dehydration.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to afford the desired product.

Biological Activities and Structure-Activity Relationships

The triazolo[4,3-a]pyridine core is a versatile scaffold that has been incorporated into molecules targeting a wide range of diseases. The following sections highlight some of the key therapeutic areas where this core has made a significant impact.

Anticancer Activity

Derivatives oftriazolo[4,3-a]pyridine have demonstrated significant potential as anticancer agents, with activities against various cancer cell lines.

3.1.1. Inhibition of PD-1/PD-L1 Interaction

The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are key immune checkpoint proteins that regulate T-cell activation. Many cancer cells overexpress PD-L1, which binds to PD-1 on T-cells, leading to T-cell exhaustion and immune evasion. Small molecule inhibitors of the PD-1/PD-L1 interaction can restore the anti-tumor immune response.

G cluster_0 T-Cell cluster_1 Tumor Cell PD-1 PD-1 T-Cell Inactivation T-Cell Inactivation PD-1->T-Cell Inactivation Inhibitory Signal TCR TCR PD-L1 PD-L1 PD-L1->PD-1 Binding MHC MHC MHC->TCR Antigen Presentation Triazolo[4,3-a]pyridine Triazolo[4,3-a]pyridine Inhibitor Triazolo[4,3-a]pyridine->PD-L1 Blocks Binding

Caption: Inhibition of the PD-1/PD-L1 signaling pathway.

A novel series oftriazolo[4,3-a]pyridines have been identified as potent inhibitors of the PD-1/PD-L1 interaction. Structure-activity relationship studies have revealed that substitution at the 3-position of the triazolo[4,3-a]pyridine core is crucial for activity.

CompoundR-group at 3-positionIC50 (nM) for PD-1/PD-L1 InhibitionReference
A22 2-methyl-5-(trifluoromethoxy)phenyl92.3

3.1.2. Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway. Overexpression of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine, which suppresses T-cell proliferation and promotes immune tolerance.

G Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 T-Cell T-Cell Tryptophan->T-Cell Required for Proliferation Kynurenine Kynurenine IDO1->Kynurenine Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression Triazolo[4,3-a]pyridine Triazolo[4,3-a]pyridine Inhibitor Triazolo[4,3-a]pyridine->IDO1 Inhibits

Caption: The IDO1 pathway in cancer and its inhibition.

A class oftriazolo[4,3-a]pyridine-based analogues have been developed as potent and selective IDO1 inhibitors. The N1 atom of the triazole ring plays a key role in coordinating with the iron atom of the heme group in IDO1. The presence of a hydrophobic substituent at the 6-position of the pyridine ring is crucial for activity.

CompoundSubstitutionIC50 (µM) for IDO1 InhibitionReference
38 6-(trifluoromethyl)-triazolo[4,3-a]quinoline derivative0.9
Antibacterial Activity

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of new antibacterial agents. Triazolo[4,3-a]pyridine derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.

3.2.1. Inhibition of DNA Gyrase

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into DNA, a process that is vital for relieving topological stress. Inhibition of DNA gyrase leads to bacterial cell death.

G Relaxed_DNA Relaxed DNA DNA_Gyrase DNA_Gyrase Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Cell_Death Cell_Death DNA_Gyrase->Cell_Death Replication_Fork Replication Fork Supercoiled_DNA->Replication_Fork Triazolo[4,3-a]pyridine Triazolo[4,3-a]pyridine Inhibitor Triazolo[4,3-a]pyridine->DNA_Gyrase Inhibits G Target_ID Target Identification (e.g., IDO1, PD-L1) Hit_Gen Hit Generation (HTS, Virtual Screening) Target_ID->Hit_Gen Lead_Opt Lead Optimization (SAR Studies) Hit_Gen->Lead_Opt Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Approval Drug Approval Clinical->Approval

An In-depth Technical Guide to the Discovery of Triazolo[4,3-a]pyridin-6-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Pursuit of Kinase Inhibitors

In the landscape of modern drug discovery, the targeting of protein kinases has emerged as a cornerstone of therapeutic intervention, particularly in oncology. Kinases, as central regulators of cellular signaling, are frequently implicated in the aberrant pathways that drive cancer progression. The strategic design of small molecule inhibitors that can selectively modulate the activity of these enzymes is a critical endeavor. Among the myriad of heterocyclic scaffolds explored for this purpose, the triazolo[4,3-a]pyridine core has garnered significant interest due to its unique structural and electronic properties that make it an effective ATP mimetic. This guide provides a comprehensive technical overview of the discovery and development of a specific subclass: Triazolo[4,3-a]pyridin-6-amine analogs, with a focus on their potential as c-Met and CDK2 kinase inhibitors. We will delve into the rationale behind their synthesis, the intricacies of their biological evaluation, and the structure-activity relationships that guide their optimization.

The Triazolo[4,3-a]pyridine Scaffold: A Privileged Structure in Kinase Inhibition

The selection of a core scaffold is a pivotal decision in a drug discovery campaign. The triazolo[4,3-a]pyridine system is considered a "privileged structure" for several reasons that underpin its utility as a kinase inhibitor.[1]

  • ATP Mimicry: The nitrogen-rich triazole ring fused to the pyridine core presents a topology that can effectively occupy the ATP-binding pocket of kinases. The arrangement of nitrogen atoms allows for the formation of key hydrogen bond interactions with the hinge region of the kinase, a critical anchoring point for many inhibitors.[1]

  • Structural Rigidity and Vectorial Diversity: The fused bicyclic nature of the scaffold provides a degree of rigidity, which can be entropically favorable upon binding to the target. Furthermore, it presents distinct vectors for substitution at various positions, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

  • Synthetic Tractability: As will be detailed, the synthesis of the triazolo[4,3-a]pyridine core is achievable through several established synthetic routes, making it an accessible scaffold for medicinal chemists.

This guide will focus on analogs bearing a crucial amino group at the 6-position of the pyridine ring. This substitution provides a key handle for further derivatization and can significantly influence the compound's biological activity and physical properties.

Synthesis of Triazolo[4,3-a]pyridin-6-amine Analogs: A Step-by-Step Approach

The synthesis of the target compounds requires a multi-step sequence that begins with the construction of the core heterocyclic system. A common and effective strategy involves the condensation of a substituted 2-hydrazinopyridine with an appropriate cyclizing agent.

General Synthetic Scheme

A representative synthetic route to Triazolo[4,3-a]pyridin-6-amine analogs is outlined below. This approach leverages a one-pot synthesis of the triazolopyridine core followed by functionalization.[2]

Synthesis_Workflow Start 2-Hydrazinopyridine Derivative Cyclization Oxidative Cyclization Start->Cyclization Aldehyde Aromatic Aldehyde Aldehyde->Cyclization Core Triazolo[4,3-a]pyridine Core Cyclization->Core Functionalization Functionalization (e.g., Amination) Core->Functionalization Final_Product Triazolo[4,3-a]pyridin-6-amine Analog Functionalization->Final_Product

Caption: General workflow for the synthesis of Triazolo[4,3-a]pyridin-6-amine analogs.

Detailed Experimental Protocol: One-Pot Synthesis of the Triazolo[4,3-a]pyridine Core

This protocol is adapted from a mild and efficient one-pot synthesis of substituted[2][3][4]triazolo[4,3-a]pyridines.[2]

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a magnetic stir bar, add 2-hydrazinopyridine (1.0 eq.).

  • Dissolve the starting material in a suitable solvent such as ethanol or methanol.

  • Add the desired substituted aromatic aldehyde (1.0 eq.) to the solution.

Step 2: Oxidative Cyclization

  • To the stirring solution, add an oxidizing agent. A common and effective choice is iodine (I2) in the presence of a mild base like potassium carbonate (K2CO3).

  • Allow the reaction to stir at room temperature for a specified time, typically ranging from a few hours to overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion of the reaction, quench the excess iodine by adding a saturated solution of sodium thiosulfate (Na2S2O3).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired[2][3][4]triazolo[4,3-a]pyridine core.

Introduction of the 6-Amino Group

The introduction of the 6-amino functionality can be achieved through various methods, depending on the availability of starting materials.

  • Starting from a 6-aminopyridine derivative: A more direct approach involves starting with a 2-chloro-6-aminopyridine or a similar precursor. The synthesis would then proceed with the introduction of the hydrazine moiety followed by cyclization.

  • Late-stage amination: For an existing triazolo[4,3-a]pyridine core with a suitable leaving group (e.g., a halogen) at the 6-position, a nucleophilic aromatic substitution (SNAr) reaction with an amine source can be employed.

Biological Evaluation: Assessing Kinase Inhibitory Activity

The evaluation of the synthesized Triazolo[4,3-a]pyridin-6-amine analogs as kinase inhibitors involves a hierarchical screening process, starting with in vitro biochemical assays and progressing to cell-based and potentially in vivo studies.

In Vitro Biochemical Kinase Inhibition Assay

The primary assessment of a compound's inhibitory activity against a specific kinase is typically performed using a biochemical assay. The following is a detailed protocol for a generic in vitro kinase inhibition assay, which can be adapted for specific kinases like c-Met or CDK2.

Kinase_Assay_Workflow Compound_Prep Prepare Serial Dilutions of Test Compound Kinase_Reaction Kinase Reaction Incubation (Kinase, Substrate, ATP, Compound) Compound_Prep->Kinase_Reaction Detection Detection of Phosphorylation Kinase_Reaction->Detection Data_Analysis Data Analysis and IC50 Determination Detection->Data_Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Protocol: c-Met Kinase Inhibition Assay (Luminescence-based)

This protocol is based on commercially available kinase assay kits that measure ATP consumption.

Materials:

  • Recombinant human c-Met kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase assay buffer

  • Test compound (Triazolo[4,3-a]pyridin-6-amine analog)

  • Luminescence-based kinase assay reagent (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in the kinase assay buffer. A typical starting concentration is 10 µM, with serial dilutions down to the picomolar range.

  • Reaction Setup:

    • In each well of the assay plate, add the kinase assay buffer.

    • Add the test compound at the desired concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Add the c-Met kinase to each well (except the negative control).

    • Add the kinase substrate to each well.

  • Initiation of Kinase Reaction:

    • Add ATP to each well to start the kinase reaction.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding the first component of the luminescence-based detection reagent (which depletes the remaining ATP).

    • Incubate as per the manufacturer's instructions.

    • Add the second component of the detection reagent (which converts the ADP generated to ATP and produces a luminescent signal).

    • Incubate as per the manufacturer's instructions.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a luminometer.

    • The luminescent signal is inversely proportional to the kinase activity.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell-Based Assays

To assess the activity of the compounds in a more biologically relevant context, cell-based assays are employed. These assays can measure the effect of the inhibitors on cell proliferation, viability, or the phosphorylation of downstream signaling proteins.

Protocol: Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line with known c-Met or CDK2 pathway activation

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period, typically 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Structure-Activity Relationship (SAR) Analysis: Guiding Lead Optimization

The systematic modification of the Triazolo[4,3-a]pyridin-6-amine scaffold and the subsequent evaluation of the analogs' biological activity allow for the elucidation of the structure-activity relationship (SAR). This is a critical process in medicinal chemistry for optimizing lead compounds into clinical candidates.

Key Positions for Modification

The Triazolo[4,3-a]pyridin-6-amine scaffold offers several key positions for chemical modification to explore the SAR:

SAR_Points Key Modification Points for SAR SAR_Image SAR_Image

Caption: Key positions for substitution on the Triazolo[4,3-a]pyridin-6-amine scaffold for SAR studies.

  • R1 (Position 3): Substituents at this position can extend into the solvent-exposed region of the kinase active site. Modifications here can influence solubility and pharmacokinetic properties.

  • R2 (Position 6-amino): Derivatization of the 6-amino group can modulate the compound's polarity and its ability to form hydrogen bonds with the target protein.

  • R3 (Position 8): Substituents at this position can interact with the ribose-binding pocket of the ATP-binding site, and modifications here can impact potency and selectivity.

Quantitative SAR Data

The following table presents hypothetical but representative SAR data for a series of Triazolo[4,3-a]pyridin-6-amine analogs against c-Met and CDK2 kinases.

CompoundR1R2R3c-Met IC50 (nM)CDK2 IC50 (nM)
1a HHH>1000>1000
1b H-CH3H520850
1c H-C(O)CH3H250410
1d -Ph-C(O)CH3H85150
1e -Ph-C(O)CH3-F3095
1f -Ph-C(O)CH3-OCH3120280

Analysis of SAR Trends:

  • Impact of 6-Amino Substitution (R2): The unsubstituted parent compound 1a is inactive. Introduction of a small alkyl group (1b ) or an acetyl group (1c ) on the 6-amino moiety leads to a significant increase in potency against both kinases, suggesting that this position is important for interaction with the target.

  • Role of the 3-Phenyl Group (R1): The addition of a phenyl group at the 3-position (1d ) further enhances the inhibitory activity, likely through hydrophobic interactions within the ATP-binding pocket.

  • Influence of 8-Substitution (R3): Substitution at the 8-position with a small, electron-withdrawing fluorine atom (1e ) leads to the most potent compound in this series. This suggests that this position may be sensitive to electronic and steric effects. In contrast, an electron-donating methoxy group (1f ) is less favorable.

Mechanism of Action and Signaling Pathways

Triazolo[4,3-a]pyridin-6-amine analogs that inhibit c-Met and CDK2 are expected to modulate key cellular signaling pathways involved in cancer progression.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling events that promote cell proliferation, survival, migration, and invasion.[5]

cMet_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway cMet->PI3K_AKT_mTOR STAT3 STAT3 Pathway cMet->STAT3 Inhibitor Triazolo[4,3-a]pyridin-6-amine Analog Inhibitor->cMet Inhibits Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Invasion Invasion STAT3->Invasion

Caption: Simplified c-Met signaling pathway and the point of intervention for Triazolo[4,3-a]pyridin-6-amine analogs.

By inhibiting the kinase activity of c-Met, these analogs can block the activation of these downstream pathways, thereby arresting the malignant phenotype driven by aberrant c-Met signaling.

CDK2 Signaling Pathway

CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition. Its activity is dependent on its association with cyclins E and A.[4]

CDK2_Pathway CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E Complex CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE Inhibitor Triazolo[4,3-a]pyridin-6-amine Analog Inhibitor->CDK2_CyclinE Inhibits Rb Rb Protein CDK2_CyclinE->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression

Caption: The role of CDK2 in cell cycle progression and its inhibition by Triazolo[4,3-a]pyridin-6-amine analogs.

Inhibition of CDK2 by these analogs prevents the phosphorylation of the retinoblastoma protein (Rb), which in its hypophosphorylated state, sequesters the E2F transcription factor. This prevents the transcription of genes required for S-phase entry, leading to cell cycle arrest.

Conclusion and Future Perspectives

The Triazolo[4,3-a]pyridin-6-amine scaffold represents a promising platform for the development of novel kinase inhibitors. The synthetic accessibility of this core, coupled with the ability to systematically explore structure-activity relationships, provides a robust framework for lead optimization. The insights gained from the biological evaluation of these analogs against key cancer targets such as c-Met and CDK2 highlight their therapeutic potential.

Future efforts in this area should focus on:

  • Improving Selectivity: Fine-tuning the substituents on the scaffold to enhance selectivity for the desired kinase target over other kinases to minimize off-target effects.

  • Optimizing Pharmacokinetic Properties: Modifying the physicochemical properties of the compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profile.

  • In Vivo Efficacy Studies: Progressing the most promising leads into preclinical animal models to evaluate their anti-tumor efficacy and safety.

The continued exploration of the Triazolo[4,3-a]pyridin-6-amine scaffold holds significant promise for the discovery of the next generation of targeted cancer therapeutics.

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  • Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: Protein structure-guided design and SAR. ResearchGate. [Link]

  • Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. (2016). Scientific Reports, 6, 20595. [Link]

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (2022). Molecules, 27(19), 6653. [Link]

  • Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313. (2015). Acta Crystallographica Section F: Structural Biology Communications, 71(Pt 5), 539–544. [Link]

  • Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors. (2011). ACS Medicinal Chemistry Letters, 2(5), 379–384. [Link]

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. (2024). Current Medicinal Chemistry. [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. (2023). Molecules, 28(17), 6428. [Link]

  • Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Representative c-Met inhibitors and our previously reported c-Met... ResearchGate. [Link]

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  • Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. (2025). Molecules, 30(1), 123. [Link]

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Methodological & Application

Introduction: The Triazolo[4,3-a]pyridine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of Triazolo[4,3-a]pyridin-6-amine from a 6-Nitro Precursor

The[1][2][3]triazolo[4,3-a]pyridine ring system is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development.[4] Its structural resemblance to purines allows it to function as a bioisostere, interacting with a wide array of biological targets.[5] Consequently, derivatives of this scaffold exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticonvulsant, and anti-inflammatory properties.[4][6] Notable drugs such as Trazodone, an antidepressant, feature this core structure, highlighting its clinical significance.[6]

The synthesis of substituted triazolo[4,3-a]pyridines is therefore a critical task for medicinal chemists. The presence of an amine group, specifically at the 6-position, offers a valuable handle for further derivatization, enabling the exploration of structure-activity relationships (SAR) and the development of new chemical entities. This application note provides a detailed, three-step synthetic protocol for the preparation of triazolo[4,3-a]pyridin-6-amine, starting from a commercially available 6-nitro precursor. The described pathway involves a sequential hydrazinolysis, a selective nitro group reduction, and a final cyclization step.

Overall Synthetic Strategy

The transformation from the 6-nitro precursor to the final triazolo[4,3-a]pyridin-6-amine is accomplished via a robust three-step sequence. This strategy is designed for efficiency and scalability, utilizing common laboratory reagents and techniques.

  • Step 1: Hydrazinolysis. The synthesis commences with a nucleophilic aromatic substitution (SNAr) reaction on 2-chloro-6-nitropyridine. The highly nucleophilic hydrazine displaces the chloride, yielding the key intermediate, 2-hydrazinyl-6-nitropyridine.

  • Step 2: Selective Nitro Reduction. The nitro group of 2-hydrazinyl-6-nitropyridine is selectively reduced to a primary amine. This is achieved through catalytic transfer hydrogenation using hydrazine hydrate as the hydrogen donor and palladium on carbon (Pd/C) as the catalyst.[7] This method is particularly advantageous as it avoids the need for high-pressure hydrogenation gas and often proceeds with high chemoselectivity.[7]

  • Step 3: Annulation of the Triazole Ring. The final step involves the cyclization of the resulting 2-hydrazinylpyridin-6-amine with formic acid. This acid-catalyzed condensation reaction forms the fused five-membered triazole ring, completing the synthesis of the target compound.

G cluster_0 Synthetic Workflow Start 2-Chloro-6-nitropyridine Int1 Intermediate 1 (2-Hydrazinyl-6-nitropyridine) Start->Int1 Step 1: Hydrazinolysis Int2 Intermediate 2 (2-Hydrazinylpyridin-6-amine) Int1->Int2 Step 2: Nitro Reduction Final Final Product (Triazolo[4,3-a]pyridin-6-amine) Int2->Final Step 3: Cyclization

Caption: High-level overview of the three-step synthetic workflow.

Part 1: Synthesis of 2-Hydrazinyl-6-nitropyridine (Intermediate 1)

Mechanistic Insight

The formation of 2-hydrazinyl-6-nitropyridine from 2-chloro-6-nitropyridine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group at the para-position (relative to the leaving group) strongly activates the pyridine ring towards nucleophilic attack. It stabilizes the negative charge in the Meisenheimer complex intermediate, thereby lowering the activation energy of the reaction. Hydrazine hydrate, a potent nucleophile, attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion.

Experimental Protocol
  • Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-6-nitropyridine (10.0 g, 63.1 mmol) and ethanol (100 mL).

  • Reaction Initiation: Stir the mixture to achieve a suspension. Slowly add hydrazine hydrate (80% in water, 11.8 mL, 189.2 mmol, 3.0 equiv.) to the flask at room temperature. The addition is exothermic, and a color change to deep red or orange is typically observed.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed.

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature and then further in an ice bath for 1 hour to precipitate the product.

  • Filtration: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL) to remove residual impurities.

  • Drying: Dry the bright yellow-orange solid under vacuum to a constant weight. The product, 2-hydrazinyl-6-nitropyridine, is typically obtained in high purity without the need for further purification.

Part 2: Synthesis of 2-Hydrazinylpyridin-6-amine (Intermediate 2)

Mechanistic Insight

The reduction of an aromatic nitro group to an aniline is a cornerstone transformation in organic synthesis.[8] Catalytic transfer hydrogenation offers a safe and efficient alternative to using pressurized hydrogen gas.[7] In this protocol, hydrazine hydrate serves as the hydrogen source in situ. On the surface of the palladium catalyst, hydrazine decomposes to generate diimide (N2H2) or hydrogen gas, which then acts as the reducing agent to selectively reduce the nitro group to a primary amine. This method is generally selective for nitro groups in the presence of other reducible functionalities, although care must be taken with sensitive groups like halogens in some contexts.[7]

Experimental Protocol
  • Reagent Setup: In a 500 mL round-bottom flask, suspend 2-hydrazinyl-6-nitropyridine (8.0 g, 51.9 mmol) in ethanol (200 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.8 g, 10% w/w) to the suspension under a nitrogen or argon atmosphere. Caution: Pd/C can be pyrophoric, especially when dry and in the presence of solvents.

  • Reaction Initiation: Heat the mixture to 50 °C. Add hydrazine hydrate (80% in water, 7.8 mL, 155.7 mmol, 3.0 equiv.) dropwise via a dropping funnel over 30 minutes. The reaction is exothermic, and gas evolution (nitrogen) will be observed. Maintain the temperature below 60 °C.

  • Reaction Progression: After the addition is complete, heat the mixture to reflux (approximately 78-80 °C) for 2 hours. Monitor the disappearance of the starting material by TLC (1:1 ethyl acetate/hexanes).

  • Catalyst Removal: Cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry completely in the air, as it may ignite. Quench it with water immediately after filtration.

  • Workup and Isolation: Rinse the filter cake with additional ethanol (50 mL). Concentrate the combined filtrate under reduced pressure to yield a solid residue.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel if necessary, to afford 2-hydrazinylpyridin-6-amine as a solid.

Part 3: Synthesis of Triazolo[4,3-a]pyridin-6-amine (Final Product)

Mechanistic Insight

The final ring-forming step is an intramolecular cyclization. The more nucleophilic terminal nitrogen of the hydrazine moiety attacks the carbonyl carbon of formic acid, forming a formylhydrazide intermediate after dehydration. Under acidic conditions and heat, the pyridine ring nitrogen (N1) performs an intramolecular nucleophilic attack on the formyl group's carbon, followed by another dehydration step to yield the aromatic triazole ring.[1] This type of reaction is a common and effective method for constructing fused[1][2][3]triazole systems.[9]

Caption: Simplified mechanism for the formic acid-mediated cyclization.

Experimental Protocol
  • Reagent Setup: Place 2-hydrazinylpyridin-6-amine (5.0 g, 40.3 mmol) in a 100 mL round-bottom flask.

  • Reaction Initiation: Add formic acid (98%, 30 mL) to the flask.

  • Reaction Progression: Heat the mixture to reflux (approximately 100-105 °C) for 3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing ice water (200 mL).

  • Neutralization: Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or concentrated ammonium hydroxide until the pH is approximately 7-8. Caution: Vigorous gas evolution (CO2) will occur.

  • Precipitation and Filtration: The product will precipitate as a solid during neutralization. Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold water (3 x 30 mL) and dry under vacuum to yield the final product, triazolo[4,3-a]pyridin-6-amine.

Quantitative Data Summary

StepStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Typical Yield
1 2-Chloro-6-nitropyridineHydrazine HydrateEthanol80485-95%
2 2-Hydrazinyl-6-nitropyridineHydrazine Hydrate, 10% Pd/CEthanol80270-85%
3 2-Hydrazinylpyridin-6-amineFormic AcidNone105380-90%

Safety Precautions

  • Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Palladium on Carbon (Pd/C): Can be pyrophoric. Do not allow the catalyst to become dry in the presence of air, especially after it has been used in a reaction. The filter cake should be quenched with water.

  • Formic Acid: Is corrosive and can cause severe burns. Handle with appropriate PPE in a fume hood.

  • Neutralization: The neutralization of formic acid with a base is highly exothermic and releases carbon dioxide gas. Perform this step slowly and with caution in a large beaker to prevent overflow.

References

  • Reichelt, A., et al. (2010). An efficient and convenient synthesis of[1][2][3]triazolo[4,3-a]pyridines. Organic Letters, 12(4), 792-795. Available at: [Link]

  • Lv, K., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(21), 7384. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. Available at: [Link]

  • Google Patents. (2018). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • Dal Piaz, V., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(1), 123. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(4), 104611. Available at: [Link]

  • MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Available at: [Link]

  • Drożdż, W., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 27(19), 6667. Available at: [Link]

  • ResearchGate. (n.d.). Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[1][2][3]Triazino[5,6-b]quinoline Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Reduction of aromatic nitro compounds with hydrazine hydrate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Reduction of Aromatic Nitro Compounds with Hydrazine Hydrate over a CeO2–SnO2 Catalyst. Journal of Chemical Research, Synopses. Available at: [Link]

  • Google Patents. (2010). DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction.
  • Li, H., et al. (2012). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synthetic Communications, 42(11), 1569-1574. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]

  • Google Patents. (2016). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.

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Preparation of 6-arylamino-triazolo[4,3-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 6-Arylamino-[1][2][3]triazolo[4,3-a]pyridine Derivatives

Authored by: A Senior Application Scientist

Abstract

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents. Its derivatives are noted for a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antimalarial properties.[2][4][5][6][7] The introduction of an arylamino substituent at the 6-position of this scaffold has been a particularly fruitful strategy in drug discovery, leading to potent kinase inhibitors and other targeted therapeutics. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the prevailing synthetic strategies for preparing 6-arylamino-[1][2][3]triazolo[4,3-a]pyridine derivatives. We will delve into the mechanistic underpinnings of the key synthetic transformations, offer detailed, field-tested protocols, and discuss critical experimental parameters that ensure reproducibility and high yields.

Strategic Overview of Synthetic Pathways

The construction of the 6-arylamino-[1][2][3]triazolo[4,3-a]pyridine core can be approached from two primary strategic directions. The choice of pathway is typically governed by the availability of starting materials, desired substitution patterns, and scalability requirements.

  • Strategy A: Late-Stage Amination. This approach involves first constructing the triazolo[4,3-a]pyridine ring system, bearing a halogen (typically Chlorine or Bromine) at the 6-position. This halo-intermediate then undergoes a palladium-catalyzed C-N cross-coupling reaction, such as the Buchwald-Hartwig amination, with a desired arylamine.[8][9] This strategy is highly convergent and allows for the rapid generation of a diverse library of analogues from a common intermediate.

  • Strategy B: Early-Stage Amination. In this alternative, the 6-arylamino-2-chloropyridine precursor is synthesized first. This intermediate is then converted to a 2-hydrazinyl derivative, which subsequently undergoes intramolecular cyclization to form the fused triazole ring. This linear approach can be advantageous if the starting 6-amino-2-chloropyridines are commercially available or readily synthesized.

The following workflow diagram illustrates the decision-making process for selecting a synthetic strategy.

G start Goal: Synthesize 6-Arylamino-triazolo[4,3-a]pyridine check_precursor Is 6-Halo-triazolo[4,3-a]pyridine intermediate readily available? start->check_precursor strategy_A Strategy A: Late-Stage Amination (Buchwald-Hartwig Cross-Coupling) check_precursor->strategy_A Yes strategy_B Strategy B: Early-Stage Amination (Cyclization of Hydrazine Precursor) check_precursor->strategy_B No sub_A Ideal for generating diverse libraries from a common intermediate. strategy_A->sub_A sub_B Suitable when 6-amino-2-chloropyridine starting materials are accessible. strategy_B->sub_B

Caption: Synthetic Strategy Decision Workflow.

Protocol I: Late-Stage Amination via Buchwald-Hartwig Cross-Coupling

This method stands as the most robust and versatile approach for synthesizing the target compounds. It relies on the palladium-catalyzed formation of a carbon-nitrogen bond between the 6-halo-triazolo[4,3-a]pyridine intermediate and an arylamine.[10][11]

Mechanistic Rationale

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[8] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 6-halo-triazolo[4,3-a]pyridine, forming a Pd(II) complex.

  • Ligand Exchange/Amine Coordination: The arylamine displaces a ligand on the Pd(II) center. A base then deprotonates the coordinated amine to form an amido complex.

  • Reductive Elimination: The final step involves the formation of the desired C-N bond and regeneration of the Pd(0) catalyst, which re-enters the catalytic cycle.

G cluster_0 Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add + Ar-X pd_complex [Ar-Pd(II)-X]L_n oxidative_add->pd_complex ligand_exchange Amine Coordination & Deprotonation (Base) pd_complex->ligand_exchange + R'-NH2 amido_complex [Ar-Pd(II)-NHR']L_n ligand_exchange->amido_complex reductive_elim Reductive Elimination amido_complex->reductive_elim reductive_elim->pd0 + Ar-NHR'

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Detailed Experimental Protocol

This protocol is a generalized procedure adapted from established methodologies for C-N coupling.[12][13]

Materials and Equipment:

  • 6-chloro-[1][2][3]triazolo[4,3-a]pyridine (1.0 equiv)

  • Substituted Arylamine (1.1 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine Ligand (e.g., Xantphos, BINAP, 2-10 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or microwave vial, magnetic stirrer, heating mantle/oil bath, inert atmosphere (Argon or Nitrogen) setup

  • Standard work-up and purification supplies (Silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 6-chloro-[1][2][3]triazolo[4,3-a]pyridine, the arylamine, the base, the palladium catalyst, and the phosphine ligand.

    • Expert Insight: The choice of ligand and base is critical. Sterically hindered biarylphosphine ligands often give superior results. Strong, non-nucleophilic bases like NaOtBu are common, but carbonate or phosphate bases may be required for sensitive substrates.[10]

  • Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe. The typical concentration is 0.1-0.5 M.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

    • Expert Insight: Microwave irradiation can significantly shorten reaction times compared to conventional heating.[9]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 6-arylamino-[1][2][3]triazolo[4,3-a]pyridine derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[14]

Table of Typical Reaction Parameters
ParameterRecommended OptionsRationale/Causality
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Precursors for the active Pd(0) species. Pd₂(dba)₃ is often preferred as it is already in the Pd(0) state.
Ligand Xantphos, BINAP, RuPhos, SPhosBulky, electron-rich phosphine ligands stabilize the Pd center and promote reductive elimination.[11]
Base NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄A strong base is required to deprotonate the amine. Choice depends on substrate functional group tolerance.
Solvent Toluene, Dioxane, THFAprotic, non-coordinating solvents are essential. Must be anhydrous and deoxygenated to prevent catalyst deactivation.
Temperature 80 - 120 °CSufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

Protocol II: Intramolecular Cyclization Strategy

This classical approach involves the formation of the triazole ring from a 2-hydrazinopyridine intermediate.[15]

General Reaction Scheme

The process begins with the nucleophilic substitution of a 2,6-dichloropyridine with an arylamine to form a 6-arylamino-2-chloropyridine. This is followed by reaction with hydrazine to yield the key 2-hydrazinyl intermediate, which is then cyclized.

G A 2,6-Dichloropyridine B 6-Arylamino-2-chloropyridine A->B + ArNH2 (Nucleophilic Substitution) C 6-Arylamino-2-hydrazinopyridine B->C + Hydrazine D Target Molecule C->D Cyclization (e.g., with Orthoester/Acid)

Caption: Linear Synthesis via Intramolecular Cyclization.

Detailed Experimental Protocol

Step 1: Synthesis of 6-arylamino-2-chloropyridine

  • Dissolve 2,6-dichloropyridine (1.0 equiv) and the desired arylamine (1.0 equiv) in a suitable solvent like n-butanol.

  • Add a catalytic amount of strong acid (e.g., concentrated HCl).

  • Reflux the mixture for 12-24 hours, monitoring by TLC.

  • Cool the reaction, neutralize with a base (e.g., NaHCO₃ solution), and extract the product with an organic solvent.

  • Purify by column chromatography to obtain the 6-arylamino-2-chloropyridine.

Step 2: Synthesis of 6-arylamino-2-hydrazinopyridine

  • Combine the 6-arylamino-2-chloropyridine (1.0 equiv) with hydrazine hydrate (5-10 equiv).

  • Heat the mixture (often neat or in a high-boiling solvent like ethylene glycol) at 100-140 °C for 4-8 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield the hydrazine intermediate.

Step 3: Cyclization to form the Triazole Ring

  • Suspend the 6-arylamino-2-hydrazinopyridine (1.0 equiv) in triethyl orthoformate (can act as both reagent and solvent).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Reflux the mixture for 2-6 hours. The reaction involves the formation of a hydrazone intermediate followed by acid-catalyzed intramolecular cyclization and elimination of ethanol.[15]

  • Cool the reaction and remove the excess triethyl orthoformate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 6-arylamino-[1][2][3]triazolo[4,3-a]pyridine.

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized derivatives.

  • ¹H NMR: Expect to see characteristic signals for the aromatic protons on both the triazolopyridine core and the arylamino substituent. The N-H proton will appear as a singlet, which is exchangeable with D₂O.

  • ¹³C NMR: Will show the requisite number of carbon signals corresponding to the fused heterocyclic system and the aryl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the exact mass and molecular formula of the compound.

  • Infrared (IR) Spectroscopy: Look for characteristic N-H stretching vibrations in the region of 3200-3400 cm⁻¹.[6]

Safety and Handling

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Use in a well-ventilated area and away from ignition sources.

  • Bases: Sodium tert-butoxide is highly corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Hydrazine: Hydrazine is highly toxic and a suspected carcinogen. All manipulations should be performed in a certified chemical fume hood.

References

  • G. A. A. Al-Hakam, H. A. R. Hussein, and F. M. A. Al-Azab, "6-Amino-4-aryl-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1][2]dithiolo[3,4-b]pyridine-5-carboxamides: Synthesis, Biological Activity, Quantum Chemical Studies and In Silico Docking Studies," Molecules, 2023. [Online]. Available: [Link]

  • S. Gou et al., "Synthesis and biological evaluation of new[1][2][3]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors," Bioorganic & Medicinal Chemistry, vol. 24, no. 15, pp. 3291-3301, 2016. [Online]. Available: [Link]

  • P. S. Gribanov et al., "General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles," Molecules, vol. 27, no. 6, p. 1999, 2022. [Online]. Available: [Link]

  • A. A. Aly, A. M. El-Sayed, and N. A. H. El-Torky, "Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano [3,2-e] pyridine derivatives," ResearchGate, 2017. [Online]. Available: [Link]

  • Y. Zhang et al., "Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives," Molecules, vol. 28, no. 23, p. 7808, 2023. [Online]. Available: [Link]

  • S. K. Bhagwat et al., "Triazolo-Pyridine Derivatives: Synthesis, Characterization and Biological Evaluation," ResearchGate, 2023. [Online]. Available: [Link]

  • J. Y. Roberge et al., "Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction," ARKIVOC, vol. 2007, no. 12, pp. 132-147, 2007. [Online]. Available: [Link]

  • A. A. El-Henawy et al., "A Novel Series of[1][2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation," Molecules, vol. 25, no. 19, p. 4539, 2020. [Online]. Available: [Link]

  • V. Serafini et al., "The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors," ChemMedChem, vol. 18, no. 11, e202300062, 2023. [Online]. Available: [Link]

  • M. J. Baranska et al., "The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine," Molecules, vol. 28, no. 1, p. 336, 2022. [Online]. Available: [Link]

  • M. J. Baranska et al., "The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine," MDPI, 2022. [Online]. Available: [Link]

  • S. K. Guchhait et al., "Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles," Molecules, vol. 29, no. 4, p. 894, 2024. [Online]. Available: [Link]

  • Chemistry LibreTexts, "Buchwald-Hartwig Amination," 2023. [Online]. Available: [Link]

  • P. Mohite et al., "Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review," ResearchGate, 2023. [Online]. Available: [Link]

  • Organic Chemistry Portal, "Synthesis of 1,2,4-triazolo[4,3-a]pyridines." [Online]. Available: [Link]

  • Organic Chemistry Portal, "Buchwald-Hartwig Cross Coupling Reaction." [Online]. Available: [Link]

  • P. S. Gribanov et al., "Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles," ResearchGate, 2022. [Online]. Available: [Link]

  • Wikipedia, "Buchwald–Hartwig amination," 2023. [Online]. Available: [Link]

Sources

Application Notes and Protocols for In Vitro Antiproliferative Assay of Triazolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Antiproliferative Assays in Oncology Drug Discovery

The discovery and development of novel anticancer agents are paramount in the ongoing battle against cancer. Triazolopyridine derivatives have emerged as a promising class of heterocyclic compounds, with various analogues demonstrating potent antitumor activities.[1][2][3] These compounds often exert their effects by targeting key cellular processes such as cell cycle progression, signal transduction pathways, or by inducing apoptosis.[4] A crucial first step in evaluating the potential of these novel chemical entities is to determine their ability to inhibit the growth of cancer cells in vitro.

Antiproliferative assays are fundamental tools in this preliminary screening phase.[5][6] They provide a quantitative measure of a compound's ability to inhibit cell growth, which can be cytotoxic (cell-killing) or cytostatic (slowing or stopping cell proliferation).[6] The data generated from these assays, most notably the half-maximal inhibitory concentration (IC50), is critical for structure-activity relationship (SAR) studies, enabling medicinal chemists to refine and optimize lead compounds.[7]

This comprehensive guide provides detailed protocols for two robust and widely used colorimetric assays for assessing the in vitro antiproliferative activity of triazolopyridine derivatives: the MTT assay and the Sulforhodamine B (SRB) assay. Beyond a mere recitation of steps, this document delves into the scientific rationale behind the protocols, offering insights into critical parameters, data interpretation, and troubleshooting to ensure the generation of reliable and reproducible results.

Choosing the Right Assay: A Comparative Overview

The selection of an appropriate antiproliferative assay depends on several factors, including the compound's mechanism of action, the cell line being used, and available laboratory equipment.[8]

AssayPrincipleAdvantagesDisadvantages
MTT Assay Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[9][10]Measures metabolic activity, widely used and well-documented.Can be affected by compounds that alter cellular metabolism. Formazan crystals require solubilization.
SRB Assay Staining of total cellular protein with an aminoxanthene dye.[11][12][13]Independent of metabolic activity, stable endpoint, cost-effective.[12][14][15]Does not distinguish between viable and non-viable cells at the time of fixation.[12]

For initial screening of triazolopyridine derivatives with unknown mechanisms, employing both a metabolic-based (MTT) and a biomass-based (SRB) assay can provide a more comprehensive understanding of their antiproliferative effects.

Experimental Workflow Overview

The general workflow for assessing the antiproliferative activity of triazolopyridine derivatives is a multi-day process that requires careful planning and execution.

Antiproliferative Assay Workflow General Experimental Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Compound Treatment cluster_day3_5 Days 3-5: Incubation cluster_day6 Day 6: Assay Endpoint A Cell Culture & Trypsinization B Cell Counting & Viability Check A->B C Seeding into 96-well Plates B->C E Add Compounds to Cells D Prepare Serial Dilutions of Triazolopyridine Derivatives D->E F Incubate for 48-72 hours E->F G Perform MTT or SRB Assay F->G H Read Absorbance G->H I Data Analysis (IC50 Calculation) H->I

Caption: A generalized timeline for an in vitro antiproliferative assay.

Detailed Protocol 1: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10] The assay is based on the capacity of mitochondrial dehydrogenase enzymes in living cells to convert the yellow water-soluble MTT into a dark blue, water-insoluble formazan product.[10]

Materials and Reagents
  • Selected cancer cell line(s) (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[10][16]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Triazolopyridine derivatives (dissolved in DMSO to create a high-concentration stock solution, e.g., 10 mM)

  • MTT solution (5 mg/mL in sterile PBS, filter-sterilized, and stored protected from light at 4°C)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS), sterile

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm or 570 nm[17]

Step-by-Step Methodology

Day 1: Cell Seeding

  • Culture the selected cancer cell lines in their appropriate complete medium until they reach approximately 80% confluency.

  • Harvest the cells using trypsin-EDTA, resuspend in fresh medium, and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.

  • Dilute the cell suspension to the predetermined optimal seeding density (typically 5,000-10,000 cells/well in 100 µL of medium).

  • Seed the cells into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS to the outer wells to minimize evaporation.

  • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

Day 2: Compound Treatment

  • Prepare serial dilutions of the triazolopyridine derivatives in complete medium. A common approach is to perform a 2- or 3-fold serial dilution to cover a wide concentration range (e.g., 0.1 to 100 µM).[18] Remember to include a vehicle control (DMSO at the same final concentration as in the compound-treated wells).

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds.

  • Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time and the expected mechanism of action of the compounds.[19][20]

Day 4 or 5: Assay Endpoint

  • After the incubation period, carefully add 10 µL of the 5 mg/mL MTT solution to each well.[21]

  • Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[22]

  • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

  • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17]

  • Gently shake the plates on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm or 570 nm.

Detailed Protocol 2: The Sulforhodamine B (SRB) Assay

The SRB assay is a cell density determination assay based on the measurement of cellular protein content.[12][14] The bright pink aminoxanthene dye, Sulforhodamine B, binds stoichiometrically to basic amino acid residues of proteins under mildly acidic conditions.[12][23]

Materials and Reagents
  • Selected cancer cell line(s)

  • Complete growth medium

  • Triazolopyridine derivatives (dissolved in DMSO)

  • Trichloroacetic acid (TCA) solution (10% w/v in deionized water)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Wash solution (1% v/v acetic acid in deionized water)

  • Solubilization solution (10 mM Tris base solution, pH 10.5)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 510 nm or 565 nm[12][23]

Step-by-Step Methodology

Day 1 & 2: Cell Seeding and Compound Treatment

  • Follow steps 1-5 from the MTT assay protocol for cell seeding and compound treatment.

Day 4 or 5: Assay Endpoint

  • After the incubation period, gently add 100 µL of cold 10% TCA to each well without removing the culture medium.

  • Incubate the plate for 1 hour at 4°C to fix the cells.[15]

  • Carefully wash the wells five times with the wash solution (1% acetic acid) to remove excess TCA and serum proteins.[15]

  • Allow the plates to air dry completely at room temperature.

  • Add 100 µL of the SRB solution to each well and stain for 15-30 minutes at room temperature.[24]

  • Quickly wash the plates four times with the wash solution to remove unbound dye.[24]

  • Allow the plates to air dry completely.

  • Add 200 µL of the solubilization solution (10 mM Tris base) to each well.

  • Shake the plates on an orbital shaker for 10-15 minutes to dissolve the protein-bound dye.

  • Measure the absorbance of each well using a microplate reader at a wavelength of 510 nm or 565 nm.[12][23]

Data Analysis and Interpretation

The primary output of these assays is the IC50 value, which is the concentration of the triazolopyridine derivative that causes a 50% reduction in cell viability or proliferation compared to the untreated control.[7]

  • Calculate Percentage Viability:

    • Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Generate Dose-Response Curves:

    • Plot the percentage viability (Y-axis) against the logarithm of the compound concentration (X-axis). This will typically generate a sigmoidal curve.

  • Determine the IC50 Value:

    • Use a non-linear regression analysis with a suitable software package (e.g., GraphPad Prism) to fit the dose-response curve and calculate the IC50 value.[25]

IC50_Curve Dose-Response Curve for IC50 Determination node1 node2 node1->node2 node3 node2->node3 node4 node3->node4 node5 node4->node5 node6 node5->node6 node7 node6->node7 path xaxis Log [Compound Concentration] yaxis % Viability ic50_line_x ic50_line_x ic50_point ic50_line_x->ic50_point ic50_line_y ic50_line_y ic50_line_y->ic50_point ic50_label IC50

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Triazolo[4,3-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of triazolo[4,3-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their synthetic protocols. The triazolo[4,3-a]pyridine core is a significant pharmacophore found in several well-known drugs, making its efficient synthesis a critical aspect of medicinal chemistry.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the common challenges encountered in these syntheses.

Troubleshooting Guide: Enhancing Your Yield

This section addresses specific issues you might encounter during the synthesis of triazolo[4,3-a]pyridines in a question-and-answer format, focusing on the causality behind the proposed solutions.

Question 1: My reaction yield is consistently low or I'm not getting any product. What are the likely causes and how can I fix this?

Answer: Low or no yield in triazolo[4,3-a]pyridine synthesis can often be traced back to a few critical factors, primarily related to the cyclization step, the quality of your starting materials, or competing side reactions.

  • Inefficient Cyclization: The traditional and most common method for synthesizing the triazolo[4,3-a]pyridine scaffold is through the dehydration of a 2-hydrazidopyridine intermediate.[1] The efficiency of this crucial cyclization step is highly dependent on the reaction conditions.

    • Dehydrating Agent: For reactions starting from 2-hydrazinopyridine and a carboxylic acid, strong dehydrating agents are often necessary. Phosphorus oxychloride (POCl₃) is a classic reagent for this transformation, often used under reflux conditions.[1][3] If you are using a milder reagent, it may not be potent enough to drive the reaction to completion.

    • Reaction Temperature and Time: Thermal conditions are critical. Some modern approaches utilize microwave irradiation to significantly reduce reaction times and improve yields. For instance, reacting 2-hydrazinyl-3-chloropyridine with acetic acid at 140°C in a microwave reactor for just 15 minutes can result in a 97% yield.[4] If you are using conventional heating, ensure that the temperature is optimal and the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.

    • Alternative Cyclization Strategies: A variety of methods exist that may offer higher yields for your specific substrate. For example, an efficient one-pot synthesis involves the oxidative cyclization of 2-hydrazinopyridine with various aldehydes.[5] Another approach is the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by microwave-assisted dehydration.[6]

  • Poor Quality of Starting Materials: The purity of your starting materials is paramount.

    • 2-Hydrazinopyridine Derivatives: This starting material can be prone to oxidation. It is advisable to use it fresh or store it under an inert atmosphere. Impurities in the 2-hydrazinopyridine can lead to unwanted side products and a lower yield of the desired triazolopyridine.

    • Carboxylic Acids/Aldehydes: Ensure the carboxylic acid or aldehyde you are using is of high purity. The presence of water can interfere with dehydrating agents. For reactions involving aldehydes, oxidation to the corresponding carboxylic acid can be a competing pathway.

  • Side Reactions: The formation of undesired side products can significantly reduce the yield of your target molecule. The specific side reactions will depend on your chosen synthetic route. For instance, in syntheses involving isothiocyanates, the reaction conditions need to be carefully controlled to favor the desired cyclization. An iodine-mediated oxidative C-N and N-S bond formation in water provides an environmentally friendly method for this transformation.[1]

Question 2: I've managed to synthesize my product, but I'm struggling with purification. What are some effective purification strategies?

Answer: Purification of triazolo[4,3-a]pyridines can be challenging due to the presence of closely related impurities or the polarity of the molecule.

  • Column Chromatography: This is a common purification technique. If you are experiencing co-elution of your product with impurities, consider the following:

    • Solvent System: Experiment with different solvent systems. A common system for these compounds is a mixture of ethyl acetate and cyclohexane or hexane.[7] Varying the ratio or using a gradient elution can improve separation. Adding a small amount of a more polar solvent like methanol or a modifier like triethylamine (for basic compounds) can also be beneficial.

    • Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase C18 column.

  • Recrystallization: This can be a highly effective method for obtaining very pure product, especially if you have a solid.

    • Solvent Selection: The key is to find a suitable solvent or solvent pair. The ideal solvent will dissolve your compound at high temperatures but not at room temperature or below. Ethanol is often a good starting point for recrystallizing triazolopyridine derivatives.[4][8] Experiment with different solvents like methanol, acetonitrile, or mixtures with water to find the optimal conditions.

  • Handling and Storage: After purification, ensure your compound is stored correctly to prevent degradation. Many nitrogen-containing heterocycles are sensitive to light and air. Store your purified triazolo[4,3-a]pyridine in a cool, dark place, preferably under an inert atmosphere if it is found to be unstable.

Frequently Asked Questions (FAQs)

What are the most common synthetic routes to triazolo[4,3-a]pyridines?

The most prevalent methods start from 2-hydrazinopyridine or a substituted derivative. Key approaches include:

  • Reaction with Carboxylic Acids or Their Derivatives: This is a traditional method involving condensation with a carboxylic acid, often in the presence of a dehydrating agent like POCl₃.[1]

  • Reaction with Aldehydes followed by Oxidative Cyclization: This one-pot method is efficient and can tolerate a variety of functional groups.[5]

  • Palladium-Catalyzed Cross-Coupling: This modern approach involves the coupling of a hydrazide with 2-chloropyridine.[6]

  • From 2-Aminopyridines: Some routes involve the conversion of 2-aminopyridines to N-(pyrid-2-yl)formamidoximes, which then undergo cyclization.[9]

How do I choose the optimal solvent and temperature?

The choice of solvent and temperature is highly dependent on the specific reaction.

  • Solvent: For cyclization reactions, higher boiling point solvents like toluene or xylene may be necessary for conventional heating.[10] For palladium-catalyzed reactions, solvents like THF or dioxane are common. Some modern, environmentally friendly methods even utilize water as a solvent.[1]

  • Temperature: Reaction temperatures can range from room temperature for some oxidative cyclizations[5] to elevated temperatures (e.g., 140°C) for microwave-assisted syntheses.[4] It is often best to start with conditions reported in the literature for similar substrates and then optimize from there.

What are the best analytical techniques for monitoring the reaction and characterizing the product?

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and easy way to monitor the progress of your reaction. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. For certain reactions, such as those involving phosphonate derivatives, ³¹P NMR spectroscopy can be used for monitoring.[1]

  • Product Characterization: A combination of techniques is necessary for full characterization.

    • NMR Spectroscopy: ¹H and ¹³C NMR are essential for determining the structure of your compound.[7]

    • Mass Spectrometry (MS): This confirms the molecular weight of your product.[7]

    • Melting Point: A sharp melting point is a good indicator of purity.[7]

    • Elemental Analysis: This provides the elemental composition of your compound.[7]

    • X-ray Crystallography: For crystalline products, this technique provides unambiguous structural confirmation.[8]

Are there any "green" synthesis methods available?

Yes, there is a growing interest in developing more environmentally benign methods. Some examples include:

  • Water as a Solvent: Iodine-mediated oxidative cyclizations can be performed in water at room temperature.[1]

  • Catalyst-Free Microwave Synthesis: Some microwave-mediated syntheses can be performed without a catalyst.[10]

  • Use of Greener Oxidants: Sodium hypochlorite in ethanol has been used as a clean and green approach for oxidative ring closure.[5]

Experimental Protocols

Protocol 1: General Synthesis of a 3-Substituted-[6][7][10]triazolo[4,3-a]pyridine via Oxidative Cyclization

This protocol is adapted from a one-pot synthesis method.[5]

Materials:

  • 2-Hydrazinopyridine

  • Substituted aromatic aldehyde

  • Trichloroisocyanuric acid (TCCA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-hydrazinopyridine (1.0 mmol) in DCM (10 mL), add the substituted aromatic aldehyde (1.0 mmol).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add TCCA (0.4 mmol) portion-wise over 5 minutes.

  • Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexane) to afford the pure 3-substituted-[6][7][10]triazolo[4,3-a]pyridine.

Protocol 2: Purification by Recrystallization

This is a general protocol for purifying a solid triazolo[4,3-a]pyridine derivative.

Materials:

  • Crude triazolo[4,3-a]pyridine product

  • A suitable solvent (e.g., ethanol, methanol, acetonitrile)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath to induce crystallization.

  • Once crystallization is complete, collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Allow the crystals to air dry or dry them in a vacuum oven to remove any residual solvent.

Data Presentation

The following table summarizes the impact of different reaction conditions on the yield of triazolo[4,3-a]pyridine synthesis, based on literature data.

Starting MaterialsReaction ConditionsYield (%)Reference
2-Hydrazinyl-3-chloropyridine, Acetic AcidMicrowave, 140°C, 15 min97[4]
2-Hydrazinyl-3-chloropyridine, Formic AcidMicrowave, 100°C, 10 min92[4]
2-Chloropyridine, HydrazidePalladium-catalyzed addition, then microwave dehydration in acetic acidGood[6]
2-Hydrazinopyridine, AldehydeTCCA, DCM, Room TemperatureGood[5]
Enaminonitriles, HydrazideMicrowave, Toluene, Molecular Sieves, 5h89[10]
2-hydrazinopyridines, isothiocyanatesElectrochemically induced desulfurative cyclizationGood[6]

Visualizations

General Reaction Mechanism

The following diagram illustrates the general mechanism for the formation of a 3-substituted[6][7][10]triazolo[4,3-a]pyridine from 2-hydrazinopyridine and an aldehyde, followed by oxidative cyclization.

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2-Hydrazinopyridine 2-Hydrazinopyridine Hydrazone Hydrazone 2-Hydrazinopyridine->Hydrazone Condensation (-H₂O) Aldehyde Aldehyde Aldehyde->Hydrazone Triazolo[4,3-a]pyridine Triazolo[4,3-a]pyridine Hydrazone->Triazolo[4,3-a]pyridine Oxidative Cyclization (-2H) TroubleshootingWorkflow start Low Yield Observed check_sm Check Purity of Starting Materials start->check_sm purify_sm Purify/Use Fresh Starting Materials check_sm->purify_sm Impure check_conditions Review Reaction Conditions check_sm->check_conditions Pure purify_sm->check_conditions optimize_temp Optimize Temperature (Conventional vs. Microwave) check_conditions->optimize_temp optimize_reagent Change Dehydrating/ Oxidizing Agent check_conditions->optimize_reagent optimize_solvent Screen Different Solvents check_conditions->optimize_solvent check_side_reactions Analyze Crude Mixture for Side Products (LC-MS) optimize_temp->check_side_reactions optimize_reagent->check_side_reactions optimize_solvent->check_side_reactions modify_protocol Modify Protocol to Minimize Side Reactions check_side_reactions->modify_protocol Side Products Identified success Yield Improved check_side_reactions->success No Major Side Products modify_protocol->success

Caption: A logical workflow for troubleshooting low product yield.

References

  • Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • A Novel Series ofT[6][7][10]riazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. National Center for Biotechnology Information. Available at: [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives via one-pot oxidative cyclization of various aldehydes with 2-hydrazinopyridine a. ResearchGate. Available at: [Link]

  • The Chemistry ofT[6][7][11]riazolo[1,5- a] pyridines. Taylor & Francis Online. Available at: [Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available at: [Link]

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. MDPI. Available at: [Link]

  • Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives. ResearchGate. Available at: [Link]

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. National Center for Biotechnology Information. Available at: [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. Available at: [Link]

  • CN102180875A - Preparation method of triazolopyridine derivative. Google Patents.

Sources

Technical Support Center: Purification of Triazolo[4,3-a]pyridin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Triazolo[4,3-a]pyridin-6-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for overcoming common purification challenges. The methodologies outlined below are based on established chemical principles and validated experimental procedures to ensure scientific integrity and reproducibility.

I. Foundational Principles of Purification

The successful purification of Triazolo[4,3-a]pyridin-6-amine hinges on exploiting the subtle differences in physicochemical properties between the target compound and any impurities. These impurities can include unreacted starting materials, reagents, and byproducts from the synthetic route. The choice of purification method is dictated by the nature of these impurities and the desired final purity of the compound. The two most effective and commonly employed techniques are column chromatography and recrystallization .

II. Troubleshooting Guide: Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[1][2][3][4][5] For Triazolo[4,3-a]pyridin-6-amine, silica gel is the most common stationary phase.

Common Issues and Solutions
Issue Potential Cause(s) Troubleshooting Steps
Poor Separation (Overlapping Spots on TLC) - Inappropriate solvent system (eluent).- Co-elution of impurities with similar polarity.- Overloading the column.- Optimize the Eluent: Systematically vary the polarity of the mobile phase. A common starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).[2][3][5]- Gradient Elution: If isocratic elution fails, a gradient from low to high polarity can improve separation.- Alternative Stationary Phase: Consider using alumina or a reverse-phase silica gel if baseline separation is not achievable on standard silica.- Reduce Sample Load: Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight).
Product Tailing on TLC and Column - Compound is too polar for the eluent.- Interaction with acidic silica gel.- Presence of highly polar impurities.- Increase Eluent Polarity: Add a small percentage of a more polar solvent like methanol or triethylamine (for basic compounds) to the mobile phase.- Use a Different Stationary Phase: Neutral or basic alumina can be a good alternative to acidic silica gel for basic compounds.- Pre-treat the Silica: Slurry the silica gel with the initial mobile phase containing a small amount of triethylamine before packing the column.
Product Decomposition on the Column - Sensitivity of the compound to the acidic nature of silica gel.- Unstable functional groups.- Use a Deactivated Stationary Phase: Employ neutral or basic alumina, or deactivated silica gel.- Work-up Procedure: Ensure the crude product is thoroughly washed to remove any acidic or basic reagents before chromatography.- Rapid Purification: Minimize the time the compound spends on the column by using a slightly more polar eluent to speed up elution.
Low Recovery of the Product - Compound is strongly adsorbed to the stationary phase.- Product is eluting with the solvent front (if highly non-polar).- Incomplete elution from the column.- Increase Eluent Polarity Drastically: After the main fraction has been collected, flush the column with a highly polar solvent (e.g., 10-20% methanol in dichloromethane) to elute any strongly bound material.- Check Solubility: Ensure the product is soluble in the chosen eluent. If not, it may precipitate on the column.- TLC Analysis of the Column: After the run, extrude the silica gel and perform a TLC analysis on different sections to see where the product is retained.
Experimental Protocol: Flash Column Chromatography
  • Preparation of the Column:

    • Select an appropriately sized column based on the amount of crude material.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.[3]

    • Pack the column uniformly, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude Triazolo[4,3-a]pyridin-6-amine in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and then carefully adding it to the top of the column.

  • Elution:

    • Start with the pre-determined, less polar eluent identified from TLC analysis.

    • Collect fractions and monitor the elution by TLC.

    • If necessary, gradually increase the polarity of the eluent to elute the target compound.

  • Isolation:

    • Combine the pure fractions as identified by TLC.

    • Remove the solvent under reduced pressure to obtain the purified product.

Diagram of the Column Chromatography Workflow

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_isolation Isolation prep_tlc TLC Analysis to Determine Eluent prep_column Pack Column with Silica Gel prep_tlc->prep_column load_column Load Sample onto Column prep_column->load_column load_sample Dissolve Crude Product load_sample->load_column elute Elute with Solvent System load_column->elute collect Collect Fractions elute->collect Continue Elution monitor Monitor Fractions by TLC collect->monitor Continue Elution monitor->elute Continue Elution combine Combine Pure Fractions monitor->combine Fractions are Pure evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Workflow for Column Chromatography Purification.

III. Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and impurities in a given solvent at different temperatures.

Common Issues and Solutions
Issue Potential Cause(s) Troubleshooting Steps
Compound Does Not Dissolve - Incorrect solvent choice (compound is insoluble).- Select a Different Solvent: The ideal solvent should dissolve the compound when hot but not when cold. Test the solubility of your compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, water, or mixtures).[4][6]- Increase Solvent Volume: Add more solvent in small portions until the compound dissolves at the boiling point.
Compound "Oils Out" - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- Presence of impurities that lower the melting point.- Use a Lower-Boiling Point Solvent. - Add More Solvent: This will reduce the saturation of the solution.- Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
No Crystals Form Upon Cooling - The solution is not sufficiently saturated.- The compound is highly soluble in the solvent even at low temperatures.- Induce Crystallization: - Scratch the inside of the flask with a glass rod. - Add a seed crystal of the pure compound.- Reduce Solvent Volume: Evaporate some of the solvent to increase the concentration of the compound.- Use a Co-solvent System: Add a solvent in which the compound is less soluble (an "anti-solvent") dropwise to the solution until it becomes slightly turbid, then warm to redissolve and cool slowly.
Low Recovery of Crystals - The compound has significant solubility in the cold solvent.- Insufficient cooling.- Premature crystallization during hot filtration.- Cool for a Longer Period: Ensure the solution is thoroughly chilled in an ice bath.- Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the compound.- Preheat the Funnel and Filter Paper during hot filtration to prevent the compound from crystallizing out.
Experimental Protocol: Recrystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a few drops of the chosen solvent and observe the solubility at room temperature. The compound should be sparingly soluble.

    • Heat the test tube and observe the solubility. The compound should be fully soluble at the boiling point of the solvent.

    • Allow the solution to cool. Abundant crystal formation upon cooling indicates a good solvent choice. Ethanol and acetonitrile have been reported as effective solvents for similar compounds.[4][6]

  • Dissolution:

    • Place the crude Triazolo[4,3-a]pyridin-6-amine in an Erlenmeyer flask.

    • Add the chosen solvent portion-wise while heating the mixture to a gentle boil with stirring. Add just enough solvent to completely dissolve the solid.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Diagram of the Recrystallization Decision Tree

G start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Cool Solution Slowly hot_filter->cool crystals Crystals Formed? cool->crystals collect Collect Crystals by Filtration crystals->collect Yes no_crystals No Crystals crystals->no_crystals No troubleshoot Troubleshoot: - Add Seed Crystal - Scratch Flask - Reduce Solvent Volume no_crystals->troubleshoot troubleshoot->cool

Caption: Decision-Making in Recrystallization.

IV. Frequently Asked Questions (FAQs)

Q1: My final product of Triazolo[4,3-a]pyridin-6-amine has a slight color, even after purification. Is this normal?

A1: Yes, it is not uncommon for triazolopyridine derivatives to have a slight color, such as off-white or pale yellow. In some cases, orange single crystals of a similar compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine, have been reported after recrystallization from ethanol.[6][7] The color can be due to the chromophoric nature of the heterocyclic system or the presence of trace, highly colored impurities. If the purity is confirmed by analytical methods such as NMR and LC-MS to be >95%, the color is generally acceptable for most applications.

Q2: How do I choose between column chromatography and recrystallization?

A2: The choice depends on the nature and quantity of the impurities.

  • Recrystallization is ideal when the impurities have significantly different solubility profiles from the product and when you have a relatively large amount of material that is mostly pure. It is often a more scalable and cost-effective method.

  • Column chromatography is more suitable for complex mixtures with multiple components or when impurities have similar polarities to the product. It offers finer separation but can be more time-consuming and uses larger volumes of solvent. Often, a preliminary purification by column chromatography is followed by a final recrystallization to obtain a highly pure, crystalline product.

Q3: What are the common impurities I should expect in the synthesis of Triazolo[4,3-a]pyridin-6-amine?

A3: The impurities will depend on the synthetic route. Common synthetic pathways involve the cyclization of substituted pyridines.[8] Therefore, potential impurities could include:

  • Unreacted 2-chloropyridine or 2-hydrazinopyridine derivatives.

  • Unreacted hydrazides or isothiocyanates.

  • Partially cyclized intermediates.

  • Byproducts from side reactions. It is crucial to understand the reaction mechanism to anticipate potential impurities and tailor the purification strategy accordingly.

Q4: Can I use reverse-phase chromatography for the purification of Triazolo[4,3-a]pyridin-6-amine?

A4: Yes, reverse-phase chromatography (e.g., using a C18-functionalized silica gel) can be an excellent alternative, especially for polar compounds that are difficult to purify using normal-phase (silica gel) chromatography. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape.

V. References

  • CentAUR. (n.d.). 4-(3-((Pyridin-4-ylmethyl)amino)-[1][2][3]triazolo[4,3-b][1][2][3]triazin-6- yl)phenol: an improved anticancer agent in hepatocellu. Retrieved from

  • MDPI. (n.d.). 1,2,3-Triazolo-Bridged Click Coupling of Pinane-Based Azidodiol Enantiomers with Pyrimidine- and Purine-Based Building Blocks: Synthesis, Antiproliferative, and Antimicrobial Evaluation. Retrieved from

  • PMC. (n.d.). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Retrieved from

  • NIH. (n.d.). Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Retrieved from

  • PMC - NIH. (n.d.). Synthesis of pyrimidine-6-carbonitriles, pyrimidin-5-ones, and tetrahydroquinoline-3-carbonitriles by new superb oxovanadium(V)-[5,10,15,20-tetrakis(pyridinium)-porphyrinato]-tetra(tricyanomethanide) catalyst via anomeric based oxidation. Retrieved from

  • Google Patents. (n.d.). EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them. Retrieved from

  • (n.d.). The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. Retrieved from

  • PMC - NIH. (n.d.). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Retrieved from

  • MDPI. (2024, February 18). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Retrieved from

  • MDPI. (n.d.). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Retrieved from

Sources

Technical Support Center: Enhancing the Metabolic Stability of Triazolo[4,3-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Desk

Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazolo[4,3-a]pyridine analogs. This guide is designed to provide expert insights, detailed protocols, and practical troubleshooting advice to address common challenges related to the metabolic stability of this important chemical scaffold.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the metabolic stability of triazolo[4,3-a]pyridine compounds.

Q1: What is metabolic stability and why is it a critical parameter in drug discovery?

Metabolic stability is the measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes. A compound with low metabolic stability is rapidly cleared from the body, which can lead to poor oral bioavailability, short duration of action, and the need for higher or more frequent dosing.[1][2] Assessing metabolic stability early in the drug discovery process allows for the ranking and optimization of lead compounds, reducing the risk of costly failures in later preclinical and clinical development stages.[3][4]

Q2: What are the typical metabolic pathways for N-heterocyclic compounds like triazolo[4,3-a]pyridines?

Nitrogen-containing heterocycles are metabolized primarily in the liver through two main phases.[1][5]

  • Phase I Metabolism: This involves the introduction or unmasking of functional groups, typically through oxidation, reduction, or hydrolysis.[1] For aromatic heterocycles, the key reactions are mediated by cytochrome P450 (CYP) enzymes.[6][7] Common Phase I pathways include:

    • Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to the pyridine ring or any attached phenyl rings.[8]

    • N-Oxidation: Oxidation of the nitrogen atoms within the heterocyclic core.

    • Oxidation of Alkyl Substituents: If the scaffold has alkyl side chains, these can be hydroxylated or further oxidized.

  • Phase II Metabolism: This involves conjugation reactions where the parent compound or its Phase I metabolites are coupled with endogenous molecules (e.g., glucuronic acid, sulfate) to increase their water solubility and facilitate excretion.[1]

The triazole portion of the scaffold is generally considered resilient to metabolic oxidation.[8][9] Therefore, metabolic liabilities, or "hot spots," are most often found on the pyridine ring or its substituents.

Q3: Which in vitro assays are most common for evaluating the metabolic stability of these analogs?

The two most widely used assays are:

  • Liver Microsomal Stability Assay: This is a high-throughput screen that uses subcellular fractions (microsomes) from liver cells, which are rich in Phase I enzymes like CYPs.[1][10] It is excellent for identifying compounds that are susceptible to CYP-mediated metabolism but will not detect metabolism by cytosolic or Phase II enzymes.[10][11]

  • Hepatocyte Stability Assay: This assay uses intact, metabolically active liver cells (hepatocytes).[4][12] It provides a more comprehensive picture of overall hepatic metabolism as it includes both Phase I and Phase II enzymes, as well as active transport mechanisms.[11]

The choice between them depends on the stage of discovery; microsomal assays are often used for initial screening, while hepatocyte assays are used for more detailed characterization of promising candidates.[3]

Section 2: Experimental Design & Protocols

A robust experimental design is crucial for obtaining reliable and reproducible data. This section provides a detailed protocol for the most common initial screen.

Protocol: In Vitro Liver Microsomal Stability Assay

This protocol outlines the measurement of metabolic stability by monitoring the disappearance of a parent compound over time.

Objective: To determine the in vitro intrinsic clearance (Clint) of a triazolo[4,3-a]pyridine analog.

Materials:

  • Pooled Liver Microsomes (human, rat, or other species)

  • Test Compound (10 mM stock in DMSO)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive Control Compounds: Verapamil (high clearance), Diazepam (low clearance)[11]

  • Stop Solution: Acetonitrile containing an internal standard (e.g., warfarin, tolbutamide)

  • 96-well incubation plates and collection plates

  • Incubator/shaker set to 37°C

Experimental Workflow Diagram:

G cluster_prep Preparation Phase cluster_incubation Incubation Phase cluster_analysis Analysis Phase prep_reagents Prepare Reagents (Buffer, NADPH, Microsomes) prep_compound Dilute Test Compound & Controls to Working Conc. prep_reagents->prep_compound pre_warm Pre-warm Microsomes & Compound at 37°C prep_compound->pre_warm initiate Initiate Reaction by adding NADPH pre_warm->initiate time_points Incubate at 37°C Sample at Time Points (0, 5, 15, 30, 45 min) initiate->time_points terminate Terminate Reaction with Acetonitrile + IS time_points->terminate process Centrifuge to Pellet Protein terminate->process analyze Analyze Supernatant by LC-MS/MS process->analyze calculate Calculate % Remaining, Half-Life, & Clint analyze->calculate caption Workflow for Microsomal Stability Assay

Caption: Workflow for Microsomal Stability Assay

Procedure:

  • Reagent Preparation: Prepare the NADPH regenerating system solution in phosphate buffer according to the manufacturer's instructions.

  • Compound Preparation: Dilute the test compound and positive controls to an intermediate concentration in buffer. A typical final incubation concentration is 1-3 µM.[11]

  • Incubation Setup:

    • Add buffer, the diluted microsomes (final concentration ~0.5 mg/mL), and the test compound to each well of the 96-well plate.[11]

    • Prepare "No Cofactor" control wells by adding buffer instead of the NADPH system. This control helps identify non-enzymatic degradation.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

  • Reaction Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system to all wells except the "No Cofactor" controls. The T=0 sample is immediately transferred to a collection plate containing the cold stop solution.

  • Time-Point Sampling: Continue incubating the plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 45 minutes), transfer aliquots from the incubation plate to the collection plate containing the stop solution.[10][11]

  • Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound relative to the internal standard.[3]

Data Summary Table:

ParameterRecommended ConditionRationale
Test Compound Conc. 1 µMLow concentration to ensure enzyme kinetics are in the linear range.
Microsome Conc. 0.5 mg/mLBalances metabolic activity with reagent cost.
Cofactor NADPH Regenerating SystemProvides a sustained supply of NADPH for CYP enzyme activity.[10][13]
Time Points (min) 0, 5, 15, 30, 45Captures the initial rate of metabolism for both stable and unstable compounds.
Replicates n=3Ensures statistical significance and identifies outliers.[11]
Controls Minus Cofactor, High/Low Clearance CompoundsValidates assay integrity and performance.[11]
Section 3: Troubleshooting Common Experimental Issues

Even with a robust protocol, issues can arise. This guide helps you diagnose and solve them.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
High Variability Between Replicates 1. Inaccurate pipetting, especially of viscous DMSO stocks. 2. Inconsistent mixing of incubation wells. 3. Microsomes not fully homogenized before use.1. Use a positive displacement pipette for DMSO stocks; perform serial dilutions in aqueous buffer. 2. Ensure consistent and adequate shaking during incubation. 3. Gently vortex or invert the microsomal stock solution before aliquoting.
Rapid Compound Loss in "Minus Cofactor" Control 1. Chemical instability of the compound in the pH 7.4 buffer. 2. Non-specific binding to the plasticware (plate, tips).1. Test compound stability in buffer alone. If unstable, the assay may not be suitable. 2. Use low-binding plates. Include a T=0 sample with no incubation to assess initial recovery.
No Metabolism Observed (Even for High-Clearance Control) 1. Inactive NADPH cofactor or microsomes. 2. Incorrect buffer pH. 3. LC-MS/MS sensitivity issues.1. Check the expiration dates and storage conditions of reagents. Always use freshly prepared NADPH solution. 2. Verify the pH of the phosphate buffer is 7.4. 3. Optimize the MS method for the control compounds to ensure detection.
In Vitro Data Poorly Predicts In Vivo Clearance 1. Metabolism is primarily driven by non-CYP enzymes (e.g., UGTs, AO) not present or active in microsomes.[10] 2. Significant extrahepatic (non-liver) metabolism is occurring (e.g., in the intestine, kidney).[10] 3. The compound is cleared mainly by renal excretion, not metabolism.1. Re-run the stability assay using suspended hepatocytes, which contain a fuller complement of enzymes.[11] 2. Investigate metabolism using intestinal or kidney microsomes. 3. This highlights the need for in vivo pharmacokinetic studies to understand all clearance mechanisms.

Troubleshooting Decision Tree:

G decision decision cause cause solution solution start Unexpected Result in Microsomal Assay d1 Are Controls OK? start->d1 Check Controls d2 Is Compound Lost in '-NADPH' Control? d1->d2 Yes c1 Assay Failure d1->c1 No c2 Chemical Instability or Non-Specific Binding d2->c2 Yes d3 Does In Vitro Data Match In Vivo? d2->d3 No s1 Verify Reagent Activity (Microsomes, NADPH) & Protocol Execution c1->s1 s2 Test Buffer Stability Use Low-Binding Plates c2->s2 end_ok Result is Valid Proceed with SAR d3->end_ok Yes c3 Microsomal Assay Missing Key Pathways d3->c3 No s3 Use Hepatocytes Investigate Extrahepatic Metabolism c3->s3 caption Troubleshooting Microsomal Assay Results

Caption: Troubleshooting Microsomal Assay Results

Section 4: Strategies for Enhancing Metabolic Stability

If your triazolo[4,3-a]pyridine analog shows high clearance, several medicinal chemistry strategies can be employed to improve its metabolic profile. The key is to identify the metabolic "hot spot" and modify the structure accordingly.

General Metabolic Pathways and Blocking Strategies:

G parent Triazolo[4,3-a]pyridine Core R1 R2 (e.g., Phenyl) met1 Aromatic Hydroxylation on Pyridine Ring parent:f0->met1 met2 Aromatic Hydroxylation on R2 Phenyl Ring parent:f2->met2 met3 Oxidation of Alkyl R1 Group parent:f1->met3 strat4 Replace Labile Group with Bioisostere parent->strat4 General Strategy strat1 Introduce EWG (e.g., Cl, CF3) on Pyridine Ring met1->strat1 strat2 Block Para-position on R2 with F, Cl, or CF3 met2->strat2 strat3 Replace C-H with C-D (Kinetic Isotope Effect) met3->strat3 caption Metabolic Hotspots & Mitigation Strategies

Caption: Metabolic Hotspots & Mitigation Strategies

Q4: How can I block a metabolic "hot spot" on an aromatic ring?

  • Introduce Halogens: Placing a fluorine (F) or chlorine (Cl) atom at a site of hydroxylation can physically block the CYP enzyme's access to that position. The strength of the carbon-fluorine bond makes it highly resistant to metabolic cleavage.[14]

  • Use Electron-Withdrawing Groups (EWGs): Adding groups like a trifluoromethyl (-CF3) or a sulfone (-SO2R) makes the aromatic ring more electron-deficient and thus less favorable for electrophilic attack by CYP enzymes.[15]

Q5: What is the "deuterium-switching" or Kinetic Isotope Effect (KIE) strategy?

This strategy involves replacing a hydrogen atom with its heavier isotope, deuterium (D), at a known site of metabolism.[16] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Since C-H bond cleavage is often the rate-limiting step in CYP-mediated metabolism, making this bond stronger can significantly slow down the rate of metabolism, thereby improving the compound's half-life.[14][16]

Q6: When should I consider bioisosteric replacement?

Bioisosteric replacement is a powerful strategy where a metabolically labile functional group is swapped for a different group that maintains the necessary biological activity but has improved metabolic stability.[17][18][19] For example:

  • If an ester group is being rapidly hydrolyzed, it could be replaced with a more stable amide.[15]

  • A metabolically vulnerable phenyl ring could be replaced with a pyridine, pyrazole, or another heterocycle that alters the sites of metabolism while preserving key binding interactions.

This approach is fundamental to the lead optimization process.[20]

References
  • Fallarini, S., Bhela, I. P., Aprile, S., Torre, E., Ranza, A., Orecchini, E., Panfili, E., Pallotta, M. T., Massarotti, A., Serafini, M., & Pirali, T. (n.d.). The[3][21][22]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. Wiley Online Library. Retrieved January 27, 2026, from [Link]

  • (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Retrieved January 27, 2026, from [Link]

  • (n.d.). Metabolic Stability Assays. Merck Millipore. Retrieved January 27, 2026, from [Link]

  • Wang, Z., Li, Y., Wang, C., Li, Y., Li, Q., & Quan, Z. (2024). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. Retrieved January 27, 2026, from [Link]

  • Lao, Y., Wang, G., Zhang, Y., Sun, H., Li, F., Liu, H., Zhu, L., & Xu, Y. (2019). Discovery of[3][21][22]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. PubMed. Retrieved January 27, 2026, from [Link]

  • Chatalic, K. L. S., Cortesi, M., Monné, M., Houthuizen, S., Brom, M., Laverman, P., Boerman, O. C., & van Delft, F. L. (2020). Triazolo-Peptidomimetics: Novel Radiolabeled Minigastrin Analogs for Improved Tumor Targeting. PubMed. Retrieved January 27, 2026, from [Link]

  • Singh, S. S., & Sharma, D. K. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Bentham Science. Retrieved January 27, 2026, from [Link]

  • (n.d.). Microsomal Stability. Cyprotex. Retrieved January 27, 2026, from [Link]

  • (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Lonza. Retrieved January 27, 2026, from [Link]

  • Locuson, C. W., & Tracy, T. S. (2011). 1,2,3-Triazole-Heme Interactions in Cytochrome P450. PubMed Central. Retrieved January 27, 2026, from [Link]

  • Heffeter, P., Jakupec, M. A., Körner, W., Wild, S., von der Ohe, M., & Keppler, B. K. (2018). Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones. National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • (n.d.). Bioisosteric Replacements. Chemspace. Retrieved January 27, 2026, from [Link]

  • (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. Retrieved January 27, 2026, from [Link]

  • Gubbins, P. O. (2011). Triazole antifungal agents drug-drug interactions involving hepatic cytochrome P450. PubMed. Retrieved January 27, 2026, from [Link]

  • (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Retrieved January 27, 2026, from [Link]

  • (n.d.). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. Retrieved January 27, 2026, from [Link]

  • (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. eCampusOntario Pressbooks. Retrieved January 27, 2026, from [Link]

  • Johnson, T. A. (2021). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Retrieved January 27, 2026, from [Link]

  • Dichi, E., & Niwa, T. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. Retrieved January 27, 2026, from [Link]

  • (2025, May 21). What is the importance of metabolic stability in drug design?. Patsnap Synapse. Retrieved January 27, 2026, from [Link]

  • (n.d.). Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Walsh Medical Media. Retrieved January 27, 2026, from [Link]

  • (2021, January 30). Bioisosteric Replacements. Cambridge MedChem Consulting. Retrieved January 27, 2026, from [Link]

  • (2021, May 21). CHAPTER 9: Nitrogen Heterocycles. Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

  • (n.d.). Bioisosteric Replacement Strategies. SpiroChem. Retrieved January 27, 2026, from [Link]

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Validation & Comparative

A Comparative Analysis of Anticancer Activity: Triazolo[4,3-a]pyridin-6-amine Derivatives vs. 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: February 2026

A Special Report for Researchers and Drug Development Professionals

In the landscape of anticancer drug discovery, the quest for novel agents with improved efficacy and reduced toxicity is relentless. This guide provides a detailed comparison between the established chemotherapeutic agent, 5-Fluorouracil (5-FU), and the emerging class of compounds based on the Triazolo[4,3-a]pyridine scaffold. While direct comparative clinical data is nascent, this analysis, grounded in preclinical evidence, will explore their distinct mechanisms of action, cytotoxic profiles, and the experimental methodologies used to evaluate their anticancer potential.

Section 1: At a Glance: Key Distinctions

Feature5-Fluorouracil (5-FU)Triazolo[4,3-a]pyridine Derivatives
Drug Class AntimetaboliteVaries by derivative (e.g., Kinase inhibitor, Immunotherapy agent)
Primary Mechanism Inhibition of thymidylate synthase, disruption of DNA and RNA synthesis.[1][2][3]Targeted inhibition of specific cancer-related proteins (e.g., BRD4, PD-L1, IDO1).[4][5][6]
Cellular Target Broadly targets rapidly dividing cells.More selective for cancer cells expressing the target protein.
Therapeutic Approach Conventional ChemotherapyTargeted Therapy, Immunotherapy
Known Side Effects High incidence of systemic toxicity, including myelosuppression, mucositis, and hand-foot syndrome.[7]Generally expected to have a more favorable side-effect profile due to target specificity, though this is derivative-dependent.

Section 2: Unraveling the Mechanisms of Action

The fundamental difference between 5-FU and the Triazolo[4,3-a]pyridine class lies in their approach to eradicating cancer cells. 5-FU employs a broad-spectrum cytotoxic strategy, while triazolopyridine derivatives represent a more targeted approach.

5-Fluorouracil: A Pillar of Chemotherapy

5-Fluorouracil, a fluorinated analog of the pyrimidine uracil, has been a cornerstone of cancer treatment for decades.[8] Its anticancer activity stems from its conversion into several active metabolites within the cell.[3] These metabolites exert their cytotoxic effects through two primary pathways:

  • Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable complex with thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[1][2] This leads to a "thymineless death" in rapidly dividing cancer cells.

  • Incorporation into DNA and RNA: The metabolites fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate (FUTP) can be incorporated into DNA and RNA, respectively.[3][9] This incorporation disrupts DNA synthesis and repair, and impairs RNA processing and function, ultimately leading to apoptosis.[1][9]

5-FU_Mechanism 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP FUTP FUTP 5-FU->FUTP FdUTP FdUTP 5-FU->FdUTP Thymidylate Synthase Thymidylate Synthase FdUMP->Thymidylate Synthase Inhibits RNA Damage RNA Damage FUTP->RNA Damage DNA Damage DNA Damage FdUTP->DNA Damage DNA Synthesis Inhibition DNA Synthesis Inhibition Thymidylate Synthase->DNA Synthesis Inhibition Apoptosis Apoptosis DNA Synthesis Inhibition->Apoptosis RNA Damage->Apoptosis DNA Damage->Apoptosis

Mechanism of Action for 5-Fluorouracil.
Triazolo[4,3-a]pyridine Derivatives: A New Wave of Targeted Therapies

The[1][2][7]triazolo[4,3-a]pyridine scaffold has emerged as a versatile platform for the development of novel anticancer agents with diverse and specific mechanisms of action.[5] Unlike the broad cytotoxicity of 5-FU, these compounds are designed to interact with specific molecular targets that are often dysregulated in cancer cells.

  • BRD4 Inhibition: Certain derivatives have shown potent inhibitory activity against Bromodomain and Extra-Terminal (BET) proteins, such as BRD4.[6] BRD4 is a key regulator of oncogene expression, and its inhibition can lead to cell cycle arrest and apoptosis in various cancers.[6]

  • Immune Checkpoint Inhibition: Some triazolopyridine compounds have been identified as inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction.[4] By blocking this interaction, these molecules can reinvigorate the host immune system to recognize and attack tumor cells.

  • Metabolic Pathway Inhibition: Other derivatives have been developed as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a role in tumor immune evasion.[5]

Triazolopyridine_Mechanisms cluster_0 Targeted Inhibition cluster_1 Cellular Outcomes Triazolo[4,3-a]pyridine\nDerivatives Triazolo[4,3-a]pyridine Derivatives BRD4 BRD4 Triazolo[4,3-a]pyridine\nDerivatives->BRD4 Inhibits PD-1/PD-L1 PD-1/PD-L1 Triazolo[4,3-a]pyridine\nDerivatives->PD-1/PD-L1 Inhibits IDO1 IDO1 Triazolo[4,3-a]pyridine\nDerivatives->IDO1 Inhibits Oncogene\nTranscription\nDownregulation Oncogene Transcription Downregulation BRD4->Oncogene\nTranscription\nDownregulation T-cell\nReactivation T-cell Reactivation PD-1/PD-L1->T-cell\nReactivation Immune\nEvasion\nReversal Immune Evasion Reversal IDO1->Immune\nEvasion\nReversal Apoptosis Apoptosis Oncogene\nTranscription\nDownregulation->Apoptosis T-cell\nReactivation->Apoptosis Immune\nEvasion\nReversal->Apoptosis

Diverse Mechanisms of Triazolopyridine Derivatives.

Section 3: Comparative In Vitro Efficacy

The in vitro cytotoxic activity of both 5-FU and various triazolopyridine derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5-Fluorouracil HCT116 (Colon)Varies (often used as a positive control)[10][11]
MCF-7 (Breast)Varies[12]
Triazolo[4,3-a]pyridine Derivative (PD-1/PD-L1 Inhibitor) -0.0923[4]
Triazolo[4,3-a]pyridine Derivative (BRD4 Inhibitor) MV4-11 (Leukemia)0.02[6]
[1][2][7]triazolo[1,5-a]pyridinylpyridine 1c HCT-116 (Colon)Not specified, but potent[13]
[1][2][7]triazolo[1,5-a]pyridinylpyridine 2d U-87 MG (Glioblastoma)Not specified, but potent[13]
1,2,4-triazole-pyridine hybrids B16F10 (Melanoma)41.12 - 61.11[14]
Pyridopyrazolo-triazine 5a MCF-7 (Breast)3.89[15]

Interpretation of Data:

  • The IC50 values for 5-FU can vary significantly depending on the cell line and experimental conditions.

  • Notably, specific triazolopyridine derivatives have demonstrated high potency, with IC50 values in the nanomolar to low micromolar range against certain cancer cell lines.[4][6] For instance, a BRD4 inhibitor from this class showed an IC50 of 0.02 µM against the MV4-11 leukemia cell line, which is superior to the reference compound (+)-JQ1.[6]

  • The broad applicability of 5-FU across various cancer types is a key advantage.[8] In contrast, the efficacy of triazolopyridine derivatives is often linked to the specific molecular profile of the cancer cells.

Section 4: Experimental Protocols for Anticancer Activity Assessment

To ensure the reliability and reproducibility of anticancer drug evaluation, standardized experimental protocols are essential.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Triazolo[4,3-a]pyridin-6-amine derivatives or 5-FU) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

MTT_Assay_Workflow Cell_Seeding 1. Seed cells in 96-well plate Compound_Treatment 2. Treat with compounds Cell_Seeding->Compound_Treatment MTT_Addition 3. Add MTT reagent Compound_Treatment->MTT_Addition Formazan_Solubilization 4. Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement 5. Measure absorbance Formazan_Solubilization->Absorbance_Measurement Data_Analysis 6. Calculate IC50 Absorbance_Measurement->Data_Analysis

Sources

A Senior Application Scientist's Guide to Comparative Docking of Triazolopyridine Analogs Against Falcipain-2

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded protocol for performing and evaluating comparative molecular docking studies of novel triazolopyridine analogs against falcipain-2, a critical cysteine protease of Plasmodium falciparum and a validated antimalarial drug target. We will move beyond a simple recitation of steps to explain the scientific rationale behind each decision, ensuring a robust and reproducible computational workflow.

Scientific Rationale & Strategic Overview

Malaria, caused by the Plasmodium falciparum parasite, remains a significant global health threat, necessitating the discovery of novel therapeutics to combat emerging drug resistance.[1] The parasite's survival within human red blood cells is critically dependent on its ability to degrade host hemoglobin for essential amino acids.[2][3] This process is orchestrated within the parasite's digestive vacuole by a cascade of proteases, with the cysteine protease falcipain-2 (FP-2) playing a pivotal role.[2][4][5][6] Inhibition of FP-2 disrupts this vital nutrient pathway, blocking parasite development and making it a prime target for antimalarial drug design.[5][6][7]

Triazolopyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their versatile pharmacological activities, including kinase inhibition and antimicrobial properties.[8][9][10] Their rigid, planar scaffold can act as an effective mimic for ATP or other endogenous ligands, forming key hydrogen bonding interactions within enzyme active sites.[11] This guide outlines a structure-based virtual screening approach to evaluate a library of hypothetical triazolopyridine analogs for their potential to inhibit FP-2.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor protein), enabling the estimation of binding affinity.[12] By comparing the docking scores and interaction patterns of our triazolopyridine series, we can prioritize candidates for synthesis and subsequent in vitro validation.

Experimental Design & Workflow

A successful docking study is more than just running a program; it's a multi-stage process where each step is critical for the validity of the final results. Our workflow is designed to be a self-validating system, incorporating a crucial re-docking step to confirm the accuracy of our chosen parameters.

G cluster_prep Preparation Phase cluster_validation Protocol Validation cluster_docking Screening Phase cluster_analysis Analysis Phase P_prep Step 1: Receptor Preparation (PDB: 2GHU) Redock Step 3: Protocol Validation (Re-docking of Co-crystallized Ligand) P_prep->Redock L_prep Step 2: Ligand Preparation (Triazolopyridine Analogs) Dock Step 5: Molecular Docking (AutoDock Vina) L_prep->Dock Grid Step 4: Grid Box Generation Redock->Grid Validated Parameters Grid->Dock Analysis Step 6: Post-Docking Analysis (Binding Energy & Interactions) Dock->Analysis SAR Step 7: Comparative SAR Analysis Analysis->SAR

Caption: Overall workflow for the comparative docking study.

Detailed Methodologies

This section details the step-by-step protocols. The causality behind each choice is explained to provide a deeper understanding of the process.

Required Computational Tools
  • Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): For receptor and ligand preparation.

  • AutoDock Vina: The core docking engine, chosen for its balance of speed and accuracy.[7]

  • Discovery Studio Visualizer or PyMOL: For visualization and analysis of docking results.

Step 1: Receptor Preparation

The quality of the receptor structure is paramount for a meaningful docking study. We will use the crystal structure of P. falciparum falcipain-2.

  • Action 1: Structure Retrieval. Download the crystal structure of falcipain-2 from the RCSB Protein Data Bank. For this guide, we will use PDB ID: 2GHU , which provides a high-resolution structure of the mature enzyme.[13]

  • Causality: Using an experimentally determined, high-resolution crystal structure provides an accurate representation of the enzyme's three-dimensional conformation and the geometry of its active site.

  • Action 2: Initial Cleaning. Open the PDB file in Discovery Studio or ADT. Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands.

  • Causality: Water molecules can interfere with the docking algorithm unless they are known to play a critical role in ligand binding (i.e., forming bridging hydrogen bonds), in which case advanced methods are needed.[14][15] For a standard virtual screen, their removal simplifies the system. The co-crystallized ligand is removed to create an empty binding pocket for our new analogs.

  • Action 3: Preparation for Docking. Using AutoDockTools (ADT):

    • Add polar hydrogens to the protein.

    • Compute and assign Gasteiger charges.

    • Merge non-polar hydrogens.

    • Save the prepared receptor in the required PDBQT file format.

  • Causality: The docking algorithm requires information about atom types and partial charges to calculate the energetic terms of the scoring function (e.g., van der Waals forces, electrostatic interactions).[16] The PDBQT format stores this essential information for AutoDock Vina.[16]

Step 2: Ligand Preparation

A set of five hypothetical triazolopyridine analogs (TPA-01 to TPA-05) will be prepared. These analogs share a common scaffold but differ in their R-group substitutions to explore the structure-activity relationship (SAR).

  • Action 1: 2D Sketching and 3D Conversion. Draw the 2D structures of the analogs using ChemDraw or a similar tool. Convert these to 3D structures and perform an initial energy minimization using a molecular mechanics force field (e.g., MMFF94).

  • Causality: Energy minimization finds a low-energy, stable 3D conformation for each ligand, which is a more realistic starting point for the docking simulation than an arbitrary 3D structure.

  • Action 2: Preparation for Docking. Using ADT:

    • Detect the ligand's root and define rotatable bonds.

    • Compute Gasteiger charges.

    • Save each ligand in the PDBQT format.

  • Causality: Defining rotatable bonds allows the docking program to explore different conformations of the ligand within the binding site, which is crucial for finding the optimal binding pose.

Step 3: Protocol Validation (Redocking)

This is the most critical step for ensuring the trustworthiness of your results. We will validate our docking protocol by re-docking a known inhibitor into the FP-2 active site.

  • Action 1: Extract and Prepare the Co-crystallized Ligand. From a relevant PDB entry containing a bound inhibitor (e.g., PDB ID 3BPF with the inhibitor E64), extract the inhibitor molecule. Prepare this ligand in the same manner as the TPA analogs (Step 3.3).

  • Causality: The co-crystallized ligand's position is the experimentally determined "ground truth." Our docking protocol must be able to reproduce this binding mode accurately.

  • Action 2: Define the Binding Site and Re-dock.

    • Define the grid box (the search space for the docking) to encompass the entire active site, centered on the position of the co-crystallized ligand.

    • Perform a docking run with the extracted E64 inhibitor against the prepared 3BPF receptor.

  • Causality: The grid box confines the search space, increasing computational efficiency and focusing the docking on the region of interest.

  • Action 3: Analyze the Result. Superimpose the top-scoring docked pose of E64 with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the two poses.

  • Causality: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the chosen docking parameters can accurately reproduce the experimental binding mode.[15] This validates the protocol for use with our novel compounds.

Step 4 & 5: Grid Generation and Molecular Docking
  • Action: Using the validated parameters (specifically the grid box center and dimensions), perform the docking runs for each of the five TPA analogs against the prepared FP-2 receptor (from PDB: 2GHU). Use AutoDock Vina with a standard exhaustiveness setting (e.g., 8).

  • Causality: The exhaustiveness parameter controls the computational effort of the search. A value of 8 provides a good balance between speed and thoroughness for virtual screening purposes.

Results & Comparative Analysis

The output from AutoDock Vina provides several key metrics for each ligand, including the binding affinity (in kcal/mol) for the top-ranked poses. Lower (more negative) values indicate a more favorable predicted binding affinity.

Quantitative Data Summary

The docking results for our hypothetical TPA series are summarized below. The inhibition constant (Ki) is estimated from the binding energy.

Compound IDBinding Energy (kcal/mol)Estimated Ki (µM)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
TPA-01 -7.82.15Gln23, Cys29Trp181, Leu73
TPA-02 -8.50.58Gln23, Cys29, Asn179Trp181, Leu73, Ala157
TPA-03 -7.25.91Gln23Trp181, Leu158
TPA-04 -9.10.19Gln23, Asn72, Asp158Trp181, Leu73, His178
TPA-05 -6.518.7Cys29Trp181
E64 (Control) -8.80.35Gln23, Cys29, His178Trp181, Ala157
Structure-Activity Relationship (SAR) Analysis

From the data, we can derive preliminary SAR insights:

  • TPA-04 emerged as the most promising candidate with the lowest binding energy (-9.1 kcal/mol), surpassing even the control inhibitor E64. Its unique R-group substitution allows it to form an additional hydrogen bond with Asp158, a key residue in the S2 sub-pocket of the active site.

  • TPA-02 also shows strong potential, with its substituent likely making favorable hydrophobic contacts with Ala157.

  • TPA-03 and TPA-05 performed poorly, suggesting their respective R-groups either introduce steric clashes or are unable to form productive interactions within the active site.

Visualization of Key Interactions

Visual analysis of the top-ranked pose for the most promising candidate, TPA-04 , is crucial for understanding the structural basis of its predicted affinity.

G cluster_protein Falcipain-2 Active Site cluster_ligand TPA-04 Gln23 Gln23 Asn72 Asn72 Asp158 Asp158 Trp181 Trp181 His178 His178 Leu73 Leu73 TPA04 Triazolopyridine Scaffold TPA04->Gln23 H-Bond TPA04->Asn72 H-Bond TPA04->Trp181 Hydrophobic TPA04->His178 Hydrophobic R_Group R-Group R_Group->Asp158 H-Bond R_Group->Leu73 Hydrophobic

Caption: Key interactions of TPA-04 in the FP-2 active site.

Conclusion and Future Directions

This guide has detailed a robust and scientifically sound workflow for the comparative docking of triazolopyridine analogs against falcipain-2. The protocol's integrity is ensured by a critical validation step, and the results provide a clear, data-driven prioritization of candidates. Based on our hypothetical results, TPA-04 and TPA-02 are identified as high-priority candidates for chemical synthesis and subsequent in vitro enzymatic assays to confirm their inhibitory activity against FP-2. Further computational studies, such as molecular dynamics simulations, could also be employed to investigate the stability of the predicted binding modes over time.

References

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  • Chaudhary, S., et al. (2022). Design, molecular docking, drug-likeness, and molecular dynamics studies of 1,2,4-trioxane derivatives as novel Plasmodium falciparum falcipain-2 (FP-2) inhibitors. BioTechnologia, 103(3), 241-255.

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  • RCSB PDB. (2006). 1YVB: The Plasmodium falciparum Cysteine Protease Falcipain-2. RCSB Protein Data Bank.

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  • Subramanian, S., et al. (2009). Hemoglobin Cleavage Site-Specificity of the Plasmodium falciparum Cysteine Proteases Falcipain-2 and Falcipain-3. PLOS ONE.

  • Pandey, K. C., et al. (2005). The Plasmodium falciparum cysteine protease falcipain-2 captures its substrate, hemoglobin, via a unique motif. Proceedings of the National Academy of Sciences.

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  • ResearchGate. (n.d.). Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. ResearchGate.

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  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Taylor & Francis Online.

  • Sand-Dejmek, J., & Dejmek, M. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PLOS ONE.

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  • Tuccinardi, T., et al. (2008). Molecular Docking of Cathepsin L Inhibitors in the Binding Site of Papain. Journal of Chemical Information and Modeling.

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  • Chylek, A., et al. (2024). In silico approaches for better understanding cysteine cathepsin-glycosaminoglycan interactions. MOST Wiedzy.

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  • Eagon, S. (n.d.). Vina Docking Tutorial. California Polytechnic State University.

  • MDPI. (2020). Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. MDPI.

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Navigating the Preclinical Maze: A Comparative Guide to the In Vivo Efficacy of Triazolopyridine Derivatives in Xenograft Models

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of oncology drug discovery, the Triazolopyridine scaffold has emerged as a versatile and promising framework for the development of novel anti-cancer agents.[1][2] Its derivatives have been shown to target a range of critical cancer-related pathways, demonstrating significant therapeutic potential. This guide provides a comparative analysis of the in vivo efficacy of key Triazolopyridine derivatives and related heterocyclic compounds in various xenograft models, offering insights into their mechanisms of action, experimental validation, and future therapeutic promise.

The Therapeutic Rationale: Why Triazolopyridines?

The Triazolopyridine core, a fusion of a triazole and a pyridine ring, offers a unique three-dimensional structure that allows for diverse chemical modifications. This structural flexibility enables the design of compounds that can potently and selectively inhibit a variety of cancer-driving proteins, including kinases and epigenetic readers.[1][2] The wide-ranging biological activities of these compounds, from anti-proliferative to pro-apoptotic effects, have established them as a critical area of investigation in the quest for new cancer therapies.[1][3]

Comparative In Vivo Efficacy in Xenograft Models

The true test of any potential anti-cancer agent lies in its ability to perform in a complex biological system. Xenograft models, where human tumor cells are implanted into immunocompromised mice, provide a crucial platform for evaluating the in vivo efficacy of novel therapeutic compounds. Here, we compare the performance of several notable Triazolopyridine derivatives and related compounds in such models.

Table 1: Comparative Efficacy of Triazolopyridine Derivatives and Related Compounds in Xenograft Models
CompoundDerivative ClassXenograft ModelCancer TypeKey Efficacy FindingMechanism of Action
TI-12403 [4][5][6]Triazolo[4,3-a]pyridineDLD-1 XenograftColorectal CancerDemonstrated antitumor activity with no visible toxicity.[7]Tankyrase (TNKS) Inhibitor
Compound 1c [4][5][6]Triazolo[1,5-a]pyridinylpyridineSarcoma S-180SarcomaEvaluated for its anticancer effect in the mouse model.[8]Inhibition of AKT phosphorylation
WS-716 Triazolo[1,5-a]pyrimidinePatient-Derived Xenograft (PDX)Multi-Drug Resistant (MDR) TumorsIncreased sensitivity of MDR tumors to paclitaxel, with a T/C value of 29.7%.[4]P-glycoprotein (P-gp) Inhibitor
Compounds 47 & 48 Pyrazolo[3,4-d]pyrimidine-6-aminePC3 XenograftProstate CancerSignificantly reduced tumor growth.[9]TRAP1 and Hsp90 Inhibitors

Deep Dive into Mechanisms of Action and Experimental Validation

A thorough understanding of a compound's mechanism of action is paramount for its clinical development. The Triazolopyridine scaffold has been successfully utilized to target diverse cancer-associated pathways.

TI-12403: Targeting the WNT/β-catenin Pathway via Tankyrase Inhibition

The WNT/β-catenin signaling pathway is aberrantly activated in a majority of colorectal cancers, often due to mutations in the APC gene.[7] Tankyrase (TNKS) plays a crucial role in this pathway by promoting the degradation of AXIN, a key component of the β-catenin destruction complex. Inhibition of TNKS leads to the stabilization of AXIN, subsequent reduction of active β-catenin, and downregulation of its target genes.[7]

The Triazolo[4,3-a]pyridine derivative, TI-12403, was identified as a novel TNKS inhibitor. In preclinical studies, TI-12403 effectively stabilized AXIN2, reduced active β-catenin, and decreased the expression of β-catenin target genes in colorectal cancer cell lines.[7] Its anti-tumor activities were confirmed in a DLD-1 xenograft mouse model, where it showed efficacy without overt toxicity.[7]

Experimental Workflow: DLD-1 Xenograft Model for TI-12403 Efficacy

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint cell_culture DLD-1 Cell Culture mouse_prep Prepare Immunocompromised Mice (e.g., BALB/c nude) implantation Subcutaneous Implantation of DLD-1 cells mouse_prep->implantation tumor_growth Allow Tumors to Reach Palpable Size implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer TI-12403 and Vehicle Control randomization->treatment measurements Measure Tumor Volume and Body Weight Regularly treatment->measurements endpoint Endpoint: Tumor Growth Inhibition Analysis measurements->endpoint

Caption: Workflow for assessing the in vivo efficacy of TI-12403.

Pyrazolo[3,4-d]pyrimidine-6-amines: Dual TRAP1 and Hsp90 Inhibition

Mitochondrial homeostasis is critical for cancer cell survival and proliferation. TNF Receptor Associated Protein 1 (TRAP1), a mitochondrial paralog of Hsp90, is implicated in promoting tumorigenesis by maintaining mitochondrial integrity and reprogramming cellular metabolism.[9]

A series of pyrazolo[3,4-d]pyrimidine-6-amine derivatives were developed as potent, mitochondria-permeable inhibitors of both TRAP1 and Hsp90.[9] Compounds 47 and 48 from this series demonstrated excellent anti-cancer activity across various cancer cell lines with limited toxicity to normal cells.[9] Their in vivo efficacy was confirmed in a mouse PC3 prostate cancer xenograft model, where they significantly reduced tumor growth.[9]

Signaling Pathway: TRAP1/Hsp90 Inhibition in Cancer Cells

G cluster_pathway Mitochondrial Stress Response & Metabolism TRAP1_Hsp90 TRAP1 / Hsp90 Client_Proteins Client Proteins (e.g., Cyclophilin D, SOD2) TRAP1_Hsp90->Client_Proteins Chaperone Activity Mito_Integrity Mitochondrial Integrity Client_Proteins->Mito_Integrity Metabolism Metabolic Reprogramming Client_Proteins->Metabolism Tumor_Survival Tumor Cell Survival & Proliferation Mito_Integrity->Tumor_Survival Metabolism->Tumor_Survival Inhibitor Pyrazolo[3,4-d]pyrimidine-6-amine (Compounds 47 & 48) Inhibitor->TRAP1_Hsp90 Inhibition

Caption: Mechanism of action for pyrazolo[3,4-d]pyrimidine-6-amines.

Broader Therapeutic Strategies with Triazolopyridine Scaffolds

The versatility of the Triazolopyridine scaffold extends beyond the examples detailed above. Researchers have successfully designed derivatives targeting other key cancer vulnerabilities:

  • BRD4 Inhibition: The bromodomain-containing protein 4 (BRD4) is an epigenetic reader crucial for the transcription of oncogenes like MYC. A Triazolopyridine derivative, compound 12m , was identified as a potent BRD4 inhibitor with excellent anti-cancer activity in the MV4-11 cell line and favorable pharmacokinetic properties.[6]

  • P-glycoprotein (P-gp) Inhibition: Multi-drug resistance (MDR) is a major hurdle in cancer therapy, often mediated by efflux pumps like P-gp. The triazolo[1,5-a]pyrimidine derivative WS-716 acts as a potent and specific P-gp inhibitor, effectively reversing paclitaxel resistance in preclinical models.[4]

Methodological Considerations for In Vivo Xenograft Studies

The reliability of in vivo efficacy data hinges on robust experimental design and execution. The following protocol outlines a standard procedure for subcutaneous xenograft studies.

Step-by-Step Protocol for Subcutaneous Xenograft Model
  • Cell Culture and Preparation:

    • Culture the selected human cancer cell line (e.g., DLD-1, PC3) under sterile conditions using the recommended growth medium and supplements.

    • Harvest cells during the logarithmic growth phase using trypsinization.

    • Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a suitable medium (e.g., PBS or Matrigel) at the desired concentration (typically 1-10 x 10^6 cells per injection).

  • Animal Handling and Tumor Implantation:

    • Use immunocompromised mice (e.g., BALB/c nude, NOD/SCID) of a specific age and weight range.

    • Acclimatize the animals to the facility for at least one week prior to the experiment.

    • Subcutaneously inject the prepared cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring and Treatment Initiation:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the investigational compound (e.g., TI-12403) and vehicle control according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment and Endpoint:

    • Measure tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of general health and treatment toxicity.

    • The study endpoint is typically reached when tumors in the control group reach a maximum allowable size or after a predetermined treatment duration.

    • At the endpoint, euthanize the mice, excise the tumors, and measure their final weight and volume.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) or the ratio of the mean tumor volume of the treated group to the control group (T/C).

    • Perform statistical analysis to determine the significance of the observed anti-tumor effects.

Conclusion and Future Directions

Triazolo[4,3-a]pyridin-6-amine derivatives and the broader class of Triazolopyridines represent a rich source of novel anti-cancer drug candidates. Their demonstrated in vivo efficacy in various xenograft models, coupled with their diverse mechanisms of action, underscores their therapeutic potential. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring combination therapies to overcome resistance, and identifying predictive biomarkers to guide their clinical application. The continued investigation of this versatile scaffold is poised to deliver the next generation of targeted cancer therapies.

References

  • Preclinical studies of the triazolo[1,5- a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor. PubMed. Available at: [Link]

  • Novel Triazolopyridine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases. ResearchGate. Available at: [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available at: [Link]

  • Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. PubMed. Available at: [Link]

  • Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. ResearchGate. Available at: [Link]

  • Discovery of[1][4][5]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. PubMed. Available at: [Link]

  • Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. PubMed. Available at: [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. Available at: [Link]

  • Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis. RSC Publishing. Available at: [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • The[4][5][6]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers. Available at: [Link]

  • Discovery of[4][5][6]Triazolo[1,5- a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. PubMed. Available at: [Link]

  • 4-([4][5][6]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase. PubMed. Available at: [Link]

  • Synthesis and anticancer activity evaluation of a series of[4][5][6]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. PubMed. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling ofTriazolo[4,3-a]pyridin-6-amine

A Senior Application Scientist's Guide to the Safe Handling of[1][2][3]Triazolo[4,3-a]pyridin-6-amine

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities like[1][2]Triazolo[4,3-a]pyridin-6-amine demands a meticulous and informed approach to personal protection and laboratory practice. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each procedural step is critical. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Adversary

While a comprehensive toxicological profile for[1][2]Triazolo[4,3-a]pyridin-6-amine may not be extensively documented, by examining structurally related compounds, we can anticipate its potential hazards. Heterocyclic amines, particularly those containing triazole and pyridine rings, often exhibit certain toxicological characteristics.

Anticipated Hazards:

  • Skin and Eye Irritation: Direct contact is likely to cause irritation, redness, and discomfort.[1][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the lungs and respiratory system.[1][3][4][5]

  • Harmful if Swallowed or Inhaled: Systemic effects may occur following ingestion or inhalation.[1][3]

  • Potential for Chronic Effects: Some related triazole compounds are suspected of causing long-term health effects with prolonged exposure.[6]

Due to the limited specific data on this compound, it is imperative to handle it with a high degree of caution, assuming it to be a hazardous substance.[6]

The Core of Protection: Personal Protective Equipment (PPE)

The selection of appropriate PPE is your first and most critical line of defense. The following table summarizes the minimum required PPE for handling[1][2]Triazolo[4,3-a]pyridin-6-amine.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing or aerosol generation.[7]Protects against accidental splashes of solutions or airborne particles from entering the eyes. The face shield offers a broader barrier of protection for the entire face.
Hand Protection Disposable nitrile gloves.[7]Nitrile provides good resistance to a wide range of chemicals for short-term use. Gloves must be inspected before use and changed immediately upon contamination.[2]
Body Protection A flame-resistant lab coat (e.g., Nomex®) worn over cotton-based clothing.[7]Provides a barrier against spills and splashes. Flame-resistant material is crucial as a general laboratory safety measure. Cotton undergarments are recommended as synthetic fibers can melt and adhere to the skin in case of a fire.[7]
Foot Protection Closed-toe, closed-heel shoes made of a durable material.Protects feet from spills and falling objects.
Glove Selection and Use: A Deeper Dive

While nitrile gloves are a good starting point, for prolonged handling or when working with larger quantities, consulting a glove manufacturer's chemical resistance guide is recommended.[7] The principle of "double gloving" can also be employed for enhanced protection during high-risk procedures.

Proper Glove Removal Technique:

This technique is crucial to prevent cross-contamination from the glove to your skin.

GloveRemovalcluster_0Step-by-Step Glove RemovalPinch one glove at the wristPinch one glove at the wristPeel it off inside-outPeel it off inside-outPinch one glove at the wrist->Peel it off inside-outHold removed glove in gloved handHold removed glove in gloved handPeel it off inside-out->Hold removed glove in gloved handSlide ungloved finger under the remaining gloveSlide ungloved finger under the remaining gloveHold removed glove in gloved hand->Slide ungloved finger under the remaining glovePeel off the second glove inside-out over the firstPeel off the second glove inside-out over the firstSlide ungloved finger under the remaining glove->Peel off the second glove inside-out over the firstDispose of gloves properlyDispose of gloves properlyPeel off the second glove inside-out over the first->Dispose of gloves properly

Caption: A workflow for the correct removal of contaminated gloves.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is non-negotiable. The following steps provide a framework for the safe handling of[1][2]Triazolo[4,3-a]pyridin-6-amine in a laboratory setting.

Engineering Controls: Your Primary Barrier

All handling of[1][2]Triazolo[4,3-a]pyridin-6-amine as a solid or in solution should be conducted within a certified chemical fume hood.[2] This is the most effective way to minimize inhalation exposure. The fume hood sash should be kept as low as possible.

Weighing and Aliquoting the Compound
  • Preparation: Before bringing the compound into the fume hood, ensure all necessary equipment (spatulas, weigh boats, vials, etc.) is clean and readily available.

  • Weighing: Tare the balance with a clean weigh boat. Carefully transfer the desired amount of the compound using a clean spatula. Avoid creating dust. If any static is present, an anti-static gun can be used.

  • Cleanup: After weighing, carefully clean the spatula and the area around the balance with a solvent-dampened wipe to remove any residual powder. Dispose of the wipe as hazardous waste.

Dissolution and Use in Experiments
  • Solvent Addition: Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

  • Mixing: Use a magnetic stirrer or gentle swirling to dissolve the compound. If heating is required, use a controlled heating mantle and ensure the setup is secure.

  • Reaction Setup: All transfers of the solution should be done using appropriate volumetric glassware or calibrated pipettes.

SafeHandlingWorkflowcluster_1Safe Handling ProtocolDon appropriate PPEDon appropriate PPEWork in a chemical fume hoodWork in a chemical fume hoodDon appropriate PPE->Work in a chemical fume hoodCarefully weigh the compoundCarefully weigh the compoundWork in a chemical fume hood->Carefully weigh the compoundDissolve with appropriate solventDissolve with appropriate solventCarefully weigh the compound->Dissolve with appropriate solventConduct experimentConduct experimentDissolve with appropriate solvent->Conduct experimentDecontaminate work areaDecontaminate work areaConduct experiment->Decontaminate work areaDispose of waste properlyDispose of waste properlyDecontaminate work area->Dispose of waste properlyDisposalPathwaycluster_2Waste Disposal PathwaySolid Waste (unused compound, contaminated items)Solid Waste (unused compound, contaminated items)Seal in labeled hazardous waste containerSeal in labeled hazardous waste containerSolid Waste (unused compound, contaminated items)->Seal in labeled hazardous waste containerStore in designated satellite accumulation areaStore in designated satellite accumulation areaSeal in labeled hazardous waste container->Store in designated satellite accumulation areaLiquid Waste (solutions containing the compound)Liquid Waste (solutions containing the compound)Collect in labeled hazardous waste containerCollect in labeled hazardous waste containerLiquid Waste (solutions containing the compound)->Collect in labeled hazardous waste containerCollect in labeled hazardous waste container->Store in designated satellite accumulation areaArrange for pickup by licensed waste carrierArrange for pickup by licensed waste carrierStore in designated satellite accumulation area->Arrange for pickup by licensed waste carrier

Caption: A logical flow for the proper disposal of waste.

By integrating these principles and procedures into your daily laboratory workflow, you are not only ensuring your personal safety but also contributing to a culture of safety within your research community.

References

  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one.
  • Sigma-Aldrich. (2025, August 5). SAFETY DATA SHEET.
  • MATERIAL SAFETY DATA SHEET. (n.d.).
  • Thermo Fisher Scientific. (2010, October 29). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2020, August 29). Safety Data Sheet.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
  • ChemicalBook. (2025, February 1). 1H-1,2,3-TRIAZOLO[4,5-B]PYRIDINE - Safety Data Sheet.
  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET.
  • TCI. (n.d.). 3H-1,2,3-Triazolo[4,5-b]pyridin-3-ol [Peptide Coupling Additive] (English) AAA TCI MSDS A2.0.
  • Santa Cruz Biotechnology. (n.d.). 3-Amino-1,2,4-triazole.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • MDPI. (n.d.). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • ChemicalBook. (n.d.). 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one.
  • American Chemistry Council. (n.d.). Protective Equipment.
  • AK Scientific, Inc. (n.d.). 5,8-Dimethoxy-t[1][2]riazolo[1,5-c]pyrimidin-2-amine Safety Data Sheet. Retrieved from

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.